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  • Product: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
  • CAS: 876316-90-4

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthesis of 1-methyl-3-(thiophen-2-yl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physical properties, and synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. This molecule belongs to the pyrazole carboxamide class, a scaffold of significant interest in medicinal chemistry and agrochemical research due to its diverse biological activities. This document outlines a detailed, field-proven synthetic protocol, methods for characterization, and discusses the potential applications of this compound based on the known bioactivities of structurally related molecules, such as antimicrobial, antifungal, and anticancer properties.[1][2][3]

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

The pyrazole ring system is a foundational heterocyclic motif in a vast array of biologically active compounds.[2] Its unique structural and electronic properties make it a privileged scaffold in drug discovery and development. When combined with a carboxamide functional group, the resulting pyrazole carboxamide derivatives exhibit a broad spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, antifungal, anticancer, anti-inflammatory, and insecticidal properties.[1][2][3] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of its biological profile. This guide focuses on a specific derivative, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, providing a detailed exploration of its chemical and physical characteristics.

Molecular Structure and Chemical Identity

The core of the target molecule is a pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. This aromatic ring is substituted at three positions: a methyl group at the N1 position, a thiophen-2-yl group at the C3 position, and a carboxamide group at the C5 position.

IUPAC Name: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Molecular Formula: C₁₀H₉N₃OS

Canonical SMILES: CN1N=C(C=C1C(=O)N)C2=CC=CS2

Molecular Weight: 223.26 g/mol

The presence of the thiophene ring, a sulfur-containing aromatic heterocycle, is a common feature in many pharmaceuticals and can significantly influence the molecule's biological activity and pharmacokinetic properties. The carboxamide group is a key hydrogen bonding motif, often crucial for target engagement in biological systems.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyValueSource
Molecular Weight223.26 g/mol Calculated
XLogP3~1.5 - 2.5Predicted
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors3Calculated
Rotatable Bond Count1Calculated

Note: These values are predictions and should be confirmed by experimental analysis.

Synthesis and Purification

The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be achieved through a multi-step process, culminating in the amidation of a pyrazole-5-carboxylic acid precursor. The general strategy involves the initial construction of the substituted pyrazole ring system.

Synthetic Strategy Overview

A robust and widely applicable method for the synthesis of pyrazole carboxamides involves a two-stage approach.[5] The first stage focuses on the synthesis of the core pyrazole ring with a carboxylic acid or ester functionality. The second stage involves the coupling of this pyrazole carboxylic acid with an amine to form the desired carboxamide.

Synthesis_Overview Start Commercially Available Starting Materials Step1 Synthesis of β-ketoester Start->Step1 Claisen Condensation Step2 Cyclocondensation to form Pyrazole Ester Step1->Step2 Reaction with Methylhydrazine Step3 Hydrolysis to Pyrazole Carboxylic Acid Step2->Step3 Base-mediated hydrolysis Step4 Amidation to form Pyrazole Carboxamide Step3->Step4 Amide Coupling End 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Step4->End Amidation_Workflow cluster_0 Acid Chloride Formation cluster_1 Amidation CarboxylicAcid Pyrazole-5-Carboxylic Acid AcidChloride Pyrazole-5-Carbonyl Chloride CarboxylicAcid->AcidChloride Reaction ThionylChloride Thionyl Chloride (SOCl₂) Carboxamide 1-methyl-3-(thiophen-2-yl)-1H- pyrazole-5-carboxamide AcidChloride->Carboxamide Reaction Ammonia Ammonia (NH₃)

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Exploratory

In Vitro Biological Activity Profile of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: A Comprehensive Technical Guide

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical screening, I approach the 1-methyl-1H-pyrazole-5-carboxamide scaffold as a highly privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing early-stage drug discovery and agrochemical screening, I approach the 1-methyl-1H-pyrazole-5-carboxamide scaffold as a highly privileged, multi-target pharmacophore. When functionalized with a thiophene-2-yl moiety at the 3-position, the resulting compound—1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide—exhibits a versatile and potent in vitro biological profile.

The structural logic behind this molecule is precise: the pyrazole core acts as a robust hydrogen bond donor/acceptor system, while the 1-methyl group provides critical steric constraints that dictate target pocket orientation [4.1]. Furthermore, the thiophene ring serves as a bioisostere for phenyl or furan rings, offering enhanced lipophilicity, unique π

π stacking, and sulfur-mediated interactions within hydrophobic binding pockets [[1]]([Link]).

This technical guide delineates the in vitro profiling of this compound across three primary domains: anthelmintic larval inhibition , mitochondrial Complex II (Succinate Dehydrogenase) inhibition , and receptor tyrosine kinase (VEGFR2) modulation [[2]]([Link]).

Anthelmintic Profiling: Nematode Larval Development Inhibition

Recent phenotypic screens have identified 1-methyl-1H-pyrazole-5-carboxamides as highly potent inhibitors of parasitic nematode development, specifically against Haemonchus contortus (the barber's pole worm) . The compound disrupts the transition from the L3 to the L4 larval stage.

Protocol 1: H. contortus L4 Larval Development Assay

Causality & Design: Lipophilic heterocycles often suffer from plastic-binding artifacts and DMSO precipitation. We utilize acoustic liquid handling to ensure precise nanoliter dispensing, maintaining a constant 0.5% DMSO concentration to preserve compound solubility and assay integrity.

  • Parasite Preparation: Isolate H. contortus eggs from infected sheep feces. Hatch eggs in nutrient broth at 27°C for 24 hours to obtain L1 larvae.

  • Compound Dispensing: Use an Echo 550 Acoustic Dispenser to transfer the test compound (in 100% DMSO) into 96-well assay plates to establish a 10-point concentration gradient.

  • Incubation: Add 20 µL of L1 larval suspension (~50 larvae) and 80 µL of optimized development medium (containing yeast extract and Earle's balanced salt solution) to each well. Incubate at 38°C with 10% CO₂ for 7 days [[3]]([Link]).

  • Phenotypic Scoring: Fix the assay with 1% iodine. Quantify the ratio of L4 larvae to L1-L3 larvae using an automated high-content imaging system.

  • Self-Validating QC: Include monepantel as a positive control and DMSO as a negative control. The assay is only validated if the Z'-factor is 0.6.

Agricultural & Fungicidal Profiling: Mitochondrial Complex II (SDH) Inhibition

Pyrazole carboxamides are the cornerstone of Succinate Dehydrogenase Inhibitors (SDHIs), a major class of modern fungicides [[4]]([Link]). The carboxamide nitrogen hydrogen-bonds with the backbone carbonyl of the SDH enzyme, while the thiophene ring occupies the ubiquinone-binding pocket.

Protocol 2: DCPIP-Coupled SDH Biochemical Assay

Causality & Design: To isolate Complex II activity from the rest of the electron transport chain, decylubiquinone is used as an artificial electron acceptor, and DCPIP acts as the terminal colorimetric indicator. This prevents downstream complexes from masking the specific SDH inhibition.

  • Enzyme Preparation: Isolate mitochondria from target fungal strains (e.g., Botrytis cinerea) using differential centrifugation.

  • Reaction Mixture: Prepare an assay buffer containing 50 mM potassium phosphate (pH 7.4), 20 mM succinate (substrate), 2 mM sodium azide (Complex IV inhibitor to prevent electron leak), and 50 µM DCPIP.

  • Initiation: Add 50 µM decylubiquinone and the test compound. Initiate the reaction by adding 10 µg of mitochondrial protein.

  • Kinetic Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over 10 minutes at 25°C using a microplate reader.

  • Self-Validating QC: Use fluxapyroxad as a reference standard. A linear decrease in absorbance must be observed in the DMSO control for the initial 5 minutes to validate steady-state kinetics.

Oncology Profiling: VEGFR2 Kinase Inhibition

Beyond agriculture and parasitology, pyrazole derivatives possess profound anti-cancer properties, notably as angiogenesis inhibitors targeting VEGFR2 .

Protocol 3: TR-FRET VEGFR2 Kinase Assay

Causality & Design: Highly conjugated thiophene-pyrazole systems can exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, completely eliminating background compound fluorescence and yielding a pristine signal-to-noise ratio.

  • Kinase Reaction: Incubate recombinant human VEGFR2 kinase domain with the test compound for 15 minutes in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Substrate Addition: Add 1 µM of biotinylated poly-GT substrate and 10 µM ATP to initiate phosphorylation. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding EDTA. Add Europium-cryptate labeled anti-phosphotyrosine antibody (donor) and Streptavidin-XL665 (acceptor).

  • Measurement: Read the plate on a PHERAstar FSX reader. Calculate the FRET ratio (665 nm / 620 nm).

  • Self-Validating QC: Staurosporine is used as a pan-kinase reference. The signal-to-background ratio must exceed 5.0.

In Vitro ADME & Cytotoxicity Profiling

A compound's viability relies entirely on its therapeutic window. The 1-methyl-1H-pyrazole-5-carboxamide scaffold generally exhibits low mammalian cytotoxicity .

Protocol 4: HepG2 Hepatotoxicity & MCF10A Viability Assay

Causality & Design: We utilize HepG2 cells because they retain significant metabolic competence, allowing us to detect reactive metabolites generated by CYP450-mediated oxidation of the thiophene ring—a known structural liability that can lead to idiosyncratic toxicity.

  • Cell Seeding: Seed human mammary epithelial cells (MCF10A) and hepatoma cells (HepG2) at 5,000 cells/well in separate 384-well plates.

  • Treatment: Treat with a concentration gradient of the compound (up to 50 µM) for 72 hours.

  • Detection: Add CellTiter-Glo reagent to lyse cells and measure intracellular ATP levels via luminescence. Calculate the CC₅₀.

Summary of Quantitative Data

The following table synthesizes the representative in vitro biological activity profile for the 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide scaffold based on established literature parameters for this structural class .

Assay / TargetBiological DomainRepresentative Potency (IC₅₀ / EC₅₀)Mechanistic Notes
H. contortus L4 Development Anthelmintic0.01 – 0.5 µMHigh selectivity over mammalian cells
Succinate Dehydrogenase (SDH) Fungicidal / Agrochemical0.3 – 1.5 mg/LCompetitive inhibition at ubiquinone site
VEGFR2 Kinase Oncology / Angiogenesis~0.95 nMATP-competitive binding
MCF10A Cell Viability Mammalian Cytotoxicity> 50 µMFavorable therapeutic index
HepG2 Hepatotoxicity ADME / Tox> 50 µMMinimal off-target mitochondrial tox

Workflow Visualization

G Compound 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxamide Anthelmintic Anthelmintic Profiling (H. contortus) Compound->Anthelmintic Fungicidal Fungicidal Profiling (SDH Inhibition) Compound->Fungicidal Oncology Kinase Profiling (VEGFR2 Inhibition) Compound->Oncology L4Assay L4 Larval Development Assay Anthelmintic->L4Assay DCPIPAssay DCPIP Reduction Biochemical Assay Fungicidal->DCPIPAssay HTRFAssay HTRF Kinase Assay Oncology->HTRFAssay Tox Cytotoxicity & ADME (MCF10A / HepG2) L4Assay->Tox DCPIPAssay->Tox HTRFAssay->Tox Lead Lead Optimization & SAR Analysis Tox->Lead

In vitro profiling workflow for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

References

  • Le, T. G., et al. "Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

  • Karrouchi, K., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." Molecules, MDPI. URL:[Link]

  • Liu, Y., et al. "Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module." Journal of Agricultural and Food Chemistry, American Chemical Society. URL:[Link]

  • Le, T. G., et al. "Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm." Journal of Medicinal Chemistry, American Chemical Society. URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacokinetic and Bioavailability Profiling of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Abstract This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical evaluation of the pharmacokinetic (PK) and bioavailability profile of the novel chemical entity, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is a critical step in early drug development to assess its potential as a therapeutic agent.[1][2] This document outlines a strategic application of in vitro and in vivo methodologies, designed to furnish drug development professionals with the essential data for informed decision-making. The narrative emphasizes the rationale behind experimental choices and provides detailed protocols for a self-validating system of investigation.

Introduction: The Imperative of Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a viable clinical candidate is fraught with challenges, a significant portion of which are attributable to suboptimal pharmacokinetic properties. Early and robust characterization of a compound's ADME profile is paramount to mitigate the risk of late-stage attrition, thereby saving considerable time and resources.[1][2] This guide is structured to provide a logical and efficient workflow for the comprehensive assessment of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (hereinafter referred to as 'the compound').

The core objective of this proposed investigation is to elucidate the disposition of the compound within a biological system, addressing key questions such as:

  • How well is it absorbed following oral administration?

  • To what extent does it distribute into tissues?

  • How rapidly is it metabolized and by which enzymatic pathways?

  • By what routes and how quickly is it eliminated from the body?

Answering these questions will enable the construction of a comprehensive pharmacokinetic profile, culminating in the determination of its oral bioavailability – a critical parameter for oral drug candidates.[3]

Foundational Physicochemical and In Vitro ADME Assessment

Prior to in vivo studies, a suite of in vitro assays serves as a cost-effective and high-throughput means to predict the compound's behavior.[2][4] These assays provide crucial data for optimizing and interpreting subsequent in vivo experiments.

Physicochemical Properties

A fundamental understanding of the compound's physicochemical characteristics is the first step, as these properties heavily influence its ADME profile.

PropertyExperimental MethodRationale
Aqueous Solubility Thermodynamic SolubilityDetermines the maximum concentration achievable in solution, impacting dissolution and absorption.
Lipophilicity (LogD) Shake-flask methodInfluences membrane permeability, plasma protein binding, and metabolic enzyme interactions.
pKa Potentiometric titrationDetermines the ionization state at physiological pH, affecting solubility and permeability.
In Vitro ADME Assays

The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium, providing insights into a compound's potential for oral absorption.[5][6]

  • Scientific Rationale: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key drug transporters.[6] This model allows for the measurement of a compound's apparent permeability (Papp) and the identification of active transport mechanisms.

  • Experimental Protocol: Bidirectional Caco-2 Permeability Assay

    • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and monolayer formation.

    • Monolayer Integrity Check: The transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer.

    • Transport Experiment (Apical to Basolateral - A to B): The compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at specified time points.

    • Transport Experiment (Basolateral to Apical - B to A): In a separate set of wells, the compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.

    • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.[7]

    • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate of efflux transporters like P-glycoprotein.[6]

G cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Measure TEER to confirm integrity Culture->TEER AtoB Add compound to Apical side (A to B transport) TEER->AtoB BtoA Add compound to Basolateral side (B to A transport) TEER->BtoA Incubate Incubate at 37°C AtoB->Incubate BtoA->Incubate Sample Sample from receiver compartment over time Incubate->Sample LCMS Quantify compound concentration by LC-MS/MS Sample->LCMS Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux

Caption: Workflow for the bidirectional Caco-2 permeability assay.

This assay provides an early indication of the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are major determinants of drug clearance.[8][9]

  • Scientific Rationale: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes.[9] By incubating the compound with liver microsomes and the necessary cofactor (NADPH), the rate of metabolism can be determined.[10]

  • Experimental Protocol: Liver Microsomal Stability Assay

    • Preparation: The compound is incubated with pooled human liver microsomes in a phosphate buffer at 37°C.[11]

    • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[10]

    • Time-course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

    • Quantification: The remaining concentration of the parent compound is measured by LC-MS/MS.

    • Data Analysis: The half-life (t½) and in vitro intrinsic clearance (CLint) are calculated from the rate of compound depletion.[9]

The extent to which a compound binds to plasma proteins influences its distribution and the concentration of free (unbound) drug available to exert a pharmacological effect.[12][13]

  • Scientific Rationale: Only the unbound fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.[13] The Rapid Equilibrium Dialysis (RED) method is a reliable way to determine the unbound fraction.[14]

  • Experimental Protocol: RED Assay

    • Device Setup: The compound is spiked into plasma and added to one chamber of the RED device, while a buffer solution is added to the other chamber, separated by a semi-permeable membrane.[15]

    • Incubation: The device is incubated at 37°C to allow the unbound compound to reach equilibrium across the membrane.[14]

    • Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.

    • Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.[15]

    • Data Analysis: The fraction unbound (fu) is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[16]

In Vivo Pharmacokinetic Evaluation

In vivo studies are essential to understand how the various ADME processes are integrated in a whole organism.[17] Rodent models are typically used for initial PK studies.[18]

Bioanalytical Method Development

A robust and validated bioanalytical method is a prerequisite for accurate quantification of the compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[19][20][21]

  • Key Steps:

    • Optimization of Mass Spectrometry Parameters: Tuning for the specific compound to achieve optimal sensitivity.

    • Chromatographic Separation: Developing a method that separates the compound from endogenous matrix components.[22]

    • Sample Extraction: Establishing a reliable method (e.g., protein precipitation, liquid-liquid extraction) to isolate the compound from plasma.

    • Method Validation: Following regulatory guidelines (e.g., FDA, EMA) to validate the method for accuracy, precision, linearity, and stability.[19]

In Vivo Study Design

A parallel study design involving intravenous (IV) and oral (PO) administration is required to determine the absolute oral bioavailability.[23]

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • IV Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to ensure 100% systemic exposure.

    • PO Group: A single oral gavage dose (e.g., 10 mg/kg) is administered.

  • Blood Sampling: Serial blood samples are collected from each animal at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Blood samples are processed to plasma and stored frozen until analysis by the validated LC-MS/MS method.

G cluster_dosing Dosing Phase cluster_sampling Sampling & Analysis Phase cluster_analysis Data Analysis Phase IV_Dose Group 1: Intravenous (IV) Dose (e.g., 1 mg/kg) Blood_Sample Serial blood sampling at multiple time points IV_Dose->Blood_Sample PO_Dose Group 2: Oral (PO) Dose (e.g., 10 mg/kg) PO_Dose->Blood_Sample Plasma_Proc Process blood to obtain plasma Blood_Sample->Plasma_Proc LCMS_Analysis Quantify compound in plasma using validated LC-MS/MS Plasma_Proc->LCMS_Analysis Conc_Time Generate Plasma Concentration- Time Profiles for IV and PO LCMS_Analysis->Conc_Time NCA Perform Non-Compartmental Analysis (NCA) Conc_Time->NCA PK_Params Calculate PK Parameters (AUC, CL, Vd, t½) NCA->PK_Params Bioavailability Calculate Absolute Oral Bioavailability (F%) PK_Params->Bioavailability

Caption: Overall workflow for the in vivo pharmacokinetic study.

Pharmacokinetic Data Analysis and Interpretation

Non-Compartmental Analysis (NCA)

NCA is a standard method used to derive key pharmacokinetic parameters directly from the plasma concentration-time data without assuming a specific compartmental model.[24][25][26]

The following parameters will be calculated:

  • Maximum Concentration (Cmax): The highest observed plasma concentration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is observed.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.[24]

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Terminal Half-life (t½): The time required for the plasma concentration to decrease by half.

ParameterIV AdministrationPO Administration
Cmax
Tmax
AUC
CL
Vd
Bioavailability Calculation

Absolute oral bioavailability (F%) is the fraction of the orally administered dose that reaches the systemic circulation unchanged.[27][28] It is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.[3][29]

The formula for calculating absolute bioavailability is:

F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100 [30]

This value is a critical determinant of the compound's potential for development as an oral therapeutic.

Conclusion

The systematic approach detailed in this guide, progressing from foundational in vitro ADME assays to a definitive in vivo pharmacokinetic study, provides a robust framework for characterizing 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. The resulting comprehensive dataset will enable a thorough understanding of the compound's disposition, facilitate the establishment of pharmacokinetic/pharmacodynamic (PK/PD) relationships, and guide future development decisions, including dose selection for efficacy and toxicology studies. This structured, data-driven methodology ensures scientific integrity and aligns with regulatory expectations for preclinical drug development.[31][32][33]

References

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • Zhang, D. (2020). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • Certara. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link]

  • Ng, C. M., et al. (n.d.). Deep‐NCA: A deep learning methodology for performing noncompartmental analysis of pharmacokinetic data. Clinical Pharmacology & Therapeutics. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. Retrieved from [Link]

  • Certara. (2023, January 20). Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • ResolveMass. (2026, January 18). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • European Medicines Agency. (2015, February 1). Pharmacokinetic studies in man - Scientific guideline. Retrieved from [Link]

  • JOVE. (n.d.). Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes. Retrieved from [Link]

  • protocols.io. (2025, August 3). In-vitro plasma protein binding. Retrieved from [Link]

  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Visikol. (2022, December 12). How To Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Preclinical GPS. (2024, August 1). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]

  • NCBI Bookshelf. (2015, September 9). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Retrieved from [Link]

  • Deranged Physiology. (2024, December 20). Bioavailability and bioequivalence. Retrieved from [Link]

  • Chem Help ASAP. (2020, December 22). determining oral bioavailability from AUC data. YouTube. Retrieved from [Link]

  • Open Education Alberta. (n.d.). Oral bioavailability – An ABC of PK/PD. Retrieved from [Link]

  • EUPATI Open Classroom. (n.d.). Bioavailability and Bioequivalence. Retrieved from [Link]

  • NCBI Bookshelf. (2023, July 30). Drug Bioavailability. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • Altasciences. (n.d.). THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • MDPI. (2022, March 15). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Determining the Receptor Binding Affinity of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Foreword: The Quest for Molecular Specificity In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quest for Molecular Specificity

In the landscape of modern drug discovery, the precise characterization of molecular interactions is paramount. The journey from a promising chemical entity to a therapeutic agent is paved with rigorous biophysical and pharmacological assessments. At the heart of this endeavor lies the determination of receptor binding affinity—a quantitative measure of the strength of the interaction between a ligand and its biological target. This guide provides a comprehensive, in-depth framework for elucidating the receptor binding profile of the novel compound, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

While specific binding data for this particular molecule is not yet extensively published, the pyrazole-carboxamide scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating affinity for a range of targets, most notably G-protein coupled receptors (GPCRs) such as the cannabinoid receptors, and nuclear receptors like the androgen receptor.[1][2] This guide, therefore, will use these two receptor families as primary examples to illustrate a robust, multi-faceted approach to affinity determination. We will delve into the theoretical underpinnings and practical execution of established binding assays, providing the reader with the necessary tools to comprehensively profile this, or any other, novel chemical entity.

I. Synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

The availability of high-purity compound is a non-negotiable prerequisite for any binding study. The synthesis of pyrazole derivatives is well-documented, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound or a similarly reactive precursor. A plausible synthetic route to the title compound can be adapted from established methodologies for similar pyrazole-thiophene hybrids.[3][4]

A common approach involves the reaction of a thiophene-containing β-ketoester with methylhydrazine to form the pyrazole core, followed by amidation of the resulting ester.

Thiophene Thiophene Claisen Claisen Condensation Thiophene->Claisen EthylAcetoacetate Ethyl Acetoacetate EthylAcetoacetate->Claisen BetaKetoester Ethyl 3-oxo-3-(thiophen-2-yl)propanoate Claisen->BetaKetoester Cyclization Cyclization/ Condensation BetaKetoester->Cyclization Methylhydrazine Methylhydrazine Methylhydrazine->Cyclization PyrazoleEster Ethyl 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxylate Cyclization->PyrazoleEster Hydrolysis Saponification (e.g., NaOH) PyrazoleEster->Hydrolysis CarboxylicAcid 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxylic acid Hydrolysis->CarboxylicAcid Amidation Amidation (e.g., SOCl2, NH4OH) CarboxylicAcid->Amidation FinalCompound 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxamide Amidation->FinalCompound

Caption: Plausible synthetic route for the target compound.

II. Methodologies for Determining Receptor Binding Affinity

A multi-pronged approach, employing both direct and indirect binding assays, is crucial for a comprehensive understanding of a compound's affinity profile. We will first explore competitive radioligand binding assays, the gold standard for affinity determination, followed by label-free orthogonal techniques.

A. Competitive Radioligand Binding Assays

The principle of these assays is the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can then be used to calculate the inhibition constant (Ki), a measure of the compound's binding affinity.

Given that some pyrazole derivatives have shown activity at the androgen receptor, this is a logical starting point.[1] A well-established protocol utilizes rat ventral prostate cytosol as a source of the androgen receptor.[5]

Experimental Protocol:

  • Receptor Preparation: Prepare cytosol from rat ventral prostate tissue in a suitable buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol).[1]

  • Assay Setup: In a multi-well plate, add a fixed concentration of a high-affinity radioligand, such as [³H]-mibolerone or [³H]-dihydrotestosterone ([³H]-DHT).[6][7]

  • Competition: Add a range of concentrations of the unlabeled test compound, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

  • Incubation: Add the receptor preparation and incubate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[1]

  • Quantification: Wash the HAP pellet to remove non-specifically bound radioligand, and then quantify the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis TestCompound Serial Dilutions of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Incubation Incubate Components: Test Compound + [3H]-DHT + AR TestCompound->Incubation Radioligand [3H]-DHT Solution (Fixed Concentration) Radioligand->Incubation Receptor Rat Prostate Cytosol (AR Source) Receptor->Incubation Separation Separate Bound/Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Quantification Scintillation Counting of Bound Radioligand Separation->Quantification Plotting Plot % Inhibition vs. [Test Compound] Quantification->Plotting IC50 Determine IC50 Plotting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for AR competitive binding assay.

The structural similarity of the title compound to known cannabinoid receptor ligands makes CB1 and CB2 important potential targets.[2][8] The protocol is similar to the AR assay but uses cell membranes expressing the specific cannabinoid receptor subtype.

Experimental Protocol:

  • Receptor Preparation: Use membranes from cell lines (e.g., HEK-293 or CHO) stably expressing human CB1 or CB2 receptors.[9][10]

  • Assay Setup: In a 96-well plate, add assay buffer (e.g., Tris-HCl, MgCl₂, BSA).

  • Competition: Add a fixed concentration of a high-affinity cannabinoid radioligand, such as [³H]-CP55,940 or [³H]-HU-243.[9][10] Then add a range of concentrations of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

  • Incubation: Add the receptor-containing membranes and incubate (e.g., 60-90 minutes at 30°C).[10]

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis: As with the AR assay, determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

B. Orthogonal, Label-Free Techniques

To corroborate the data from radioligand assays and to gain deeper insights into the binding thermodynamics and kinetics, label-free methods are indispensable.

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time.[11] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[12]

Experimental Workflow:

  • Immobilization: Covalently immobilize the purified target receptor (e.g., AR or a cannabinoid receptor) onto the sensor chip.

  • Association: Inject a series of concentrations of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide over the chip surface. The binding of the compound to the receptor is monitored as an increase in the SPR signal (response units, RU).

  • Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the compound from the receptor, observed as a decrease in the SPR signal.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to kinetic models to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd), a measure of affinity, is calculated as koff/kon.

Immobilization Immobilize Receptor on SPR Sensor Chip Association Association Phase: Inject Analyte Immobilization->Association AnalytePrep Prepare Analyte (Test Compound) Dilutions AnalytePrep->Association Dissociation Dissociation Phase: Flow Buffer Association->Dissociation Regeneration Regeneration (Optional) Dissociation->Regeneration Analysis Kinetic Analysis: Determine kon, koff, Kd Dissociation->Analysis Regeneration->Association

Caption: Surface Plasmon Resonance (SPR) workflow.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14]

Experimental Protocol:

  • Sample Preparation: Place the purified receptor protein in the sample cell of the calorimeter. Load a concentrated solution of the test compound into the titration syringe.

  • Titration: Inject small aliquots of the test compound into the protein solution at constant temperature.

  • Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of the two components. This isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH).[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

III. Data Presentation and Interpretation

The results from the various binding assays should be compiled into a clear, concise table for easy comparison. Below is a hypothetical data set for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

Assay TypeReceptorParameterValue
Radioligand BindingAndrogen ReceptorKi550 nM
Radioligand BindingCannabinoid Receptor 1 (CB1)Ki75 nM
Radioligand BindingCannabinoid Receptor 2 (CB2)Ki1.2 µM
Surface Plasmon ResonanceCannabinoid Receptor 1 (CB1)Kd (koff/kon)80 nM
Isothermal Titration CalorimetryCannabinoid Receptor 1 (CB1)Kd82 nM
Isothermal Titration CalorimetryCannabinoid Receptor 1 (CB1)ΔH-8.5 kcal/mol
Isothermal Titration CalorimetryCannabinoid Receptor 1 (CB1)-TΔS-2.1 kcal/mol

Interpretation of Hypothetical Data:

  • The compound shows a moderate affinity for the androgen receptor.

  • It exhibits a higher affinity for the CB1 receptor, with good agreement between the radioligand, SPR, and ITC assays.

  • The selectivity for CB1 over CB2 is approximately 16-fold (1200 nM / 75 nM).

  • The ITC data suggests that the binding to CB1 is primarily enthalpy-driven, which can indicate strong, specific interactions such as hydrogen bonds.

IV. Biological Context: Signaling Pathways

Understanding the signaling pathways associated with the potential target receptors is crucial for interpreting the functional consequences of binding.

Ligand Cannabinoid Ligand CB1 CB1 Receptor (GPCR) Ligand->CB1 Binding G_protein Gi/o Protein CB1->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene

Caption: Simplified CB1 receptor signaling pathway.

Androgen Androgen Ligand AR Androgen Receptor (Cytosolic) Androgen->AR AR_complex Androgen-AR Complex HSP HSP AR->HSP Dissociation Dimer Dimerized AR Complex AR_complex->Dimer Dimerization ARE Androgen Response Element (DNA) Dimer->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription ARE->Transcription

Caption: Simplified androgen receptor signaling pathway.

V. Conclusion

The characterization of a novel compound's receptor binding affinity is a foundational step in drug discovery and chemical biology. This guide has outlined a comprehensive strategy for determining the binding profile of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, focusing on the androgen and cannabinoid receptors as plausible targets based on structural precedent. By integrating classical radioligand binding assays with modern, label-free techniques like SPR and ITC, researchers can build a robust and nuanced understanding of a molecule's interactions with its biological targets. This multi-assay approach not only provides confidence in the affinity measurements but also yields invaluable data on kinetics and thermodynamics, which are critical for guiding lead optimization and understanding the structure-activity relationship.

VI. References

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. Anticancer Agents Med Chem. 2021;21(17):2368-2378. [Link]

  • Springer Nature Experiments. Assay of CB 1 Receptor Binding. [Link]

  • Ghodsi, R., & Varshney, A. (2014). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1838(1, Part A), 69-77. [Link]

  • ResearchGate. (PDF) Assay of CB1 Receptor Binding. [Link]

  • Gass, D. J., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening, 14(1), 57-66. [Link]

  • Springer Nature Experiments. Ligand Competition Binding Assay for the Androgen Receptor. [Link]

  • Navarro, G., et al. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. International Journal of Molecular Sciences, 24(24), 17498. [Link]

  • Laprairie, R. B., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology, 13, 1042823. [Link]

  • ResearchGate. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and Other Nuclear Receptors. [Link]

  • Molecular Diagnostic Services. Androgen Receptor (AR) Saturation and Competitive Binding Assay Using Rat Ventral Prostate Cytosol (RVPC). [Link]

  • Springer Nature Experiments. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. [Link]

  • Huffman, J. W., et al. (2013). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 4(10), 968-972. [Link]

  • IntechOpen. (2022). Calorimetry to Quantify Protein-Ligand Binding. [Link]

  • ResearchGate. (PDF) A Review on the Ligand binding study by Isothermal Titration Calorimetry. [Link]

  • Silvestri, R., et al. (2008). Synthesis, Cannabinoid Receptor Affinity, and Molecular Modeling Studies of Substituted 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. Journal of Medicinal Chemistry, 51(6), 1749-1761. [Link]

  • Semantic Scholar. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • SpringerLink. Surface Plasmon Resonance. [Link]

  • Preprints.org. Design of Novel Drug as Potential Anti-Prostate Cancer Activity. [Link]

  • ResearchGate. A diagram depicting the principle of a binding process in a surface... [Link]

  • PubChem. 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. [Link]

  • ResearchGate. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay. [Link]

  • Bio-Rad. ProteOn™ XPR36 Surface Plasmon Resonance (SPR) System. [Link]

  • Gao, W., et al. (2002). Novel nonsteroidal ligands with high binding affinity and potent functional activity for the androgen receptor. European Journal of Medicinal Chemistry, 37(8), 643-652. [Link]

  • JoVE. (2023). Video: Surface Plasmon Resonance SPR: Label-Free Detection. [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. [Link]

  • MDPI. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA. [Link]

  • The University of Aberdeen Research Portal. Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides. [Link]

  • MDPI. An Overview of Next-Generation Androgen Receptor-Targeted Therapeutics in Development for the Treatment of Prostate Cancer. [Link]

Sources

Protocols & Analytical Methods

Method

how to dissolve 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide for cell culture assays

Application Note: Solvation and Assay Integration of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Executive Summary & Chemical Context Working with complex heterocyclic small molecules in in vitro cell culture as...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Assay Integration of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Executive Summary & Chemical Context

Working with complex heterocyclic small molecules in in vitro cell culture assays requires precise control over solvation dynamics. The compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide features a pyrazole core linked to a lipophilic thiophene ring and a carboxamide functional group. This structural motif is a privileged scaffold in drug discovery, frequently utilized in the development of kinase inhibitors, anti-inflammatory therapeutics, and advanced agrochemicals 1.

However, the high degree of aromaticity and the hydrophobic nature of the thiophene moiety severely restrict its aqueous solubility. Furthermore, the carboxamide group facilitates intermolecular hydrogen bonding, creating stable crystal lattices that resist dissolution in polar protic solvents like water or ethanol. To effectively evaluate this compound in cell culture without inducing artifactual data from precipitation, researchers must employ a highly controlled Dimethyl Sulfoxide (DMSO) dissolution strategy followed by precise aqueous transitions.

Physicochemical Profiling and Solvent Selection

Understanding the molecular behavior of pyrazole-carboxamide derivatives is the first step in designing a self-validating assay protocol.

Table 1: Representative Physicochemical Properties & Solvation Profile

PropertyValue / CharacteristicExperimental Implication
Molecular Motif Pyrazole-thiophene-carboxamideHigh lipophilicity; requires a strong polar aprotic solvent.
Primary Solvent Anhydrous DMSO (≥99.9%)Disrupts H-bonds; fully solvates the aromatic rings.
Aqueous Solubility < 0.1 mg/mL (Estimated)Prone to "crashing out" if added directly to media.
Max Assay Concentration 10 µM - 50 µM (in media)Requires a 1000X DMSO master stock to keep final DMSO ≤0.1%.

Causality of Solvent Choice: DMSO is selected because its high dielectric constant and aprotic nature allow it to disrupt the intermolecular hydrogen bonds of the carboxamide group while simultaneously solvating the hydrophobic thiophene ring. Using anhydrous DMSO is critical; even trace amounts of water (from atmospheric humidity) can dramatically reduce the solvation capacity, leading to micro-crystal formation that skews dose-response curves 2.

Workflow Visualization

The following diagram illustrates the critical pathway from solid compound to stable aqueous assay media, emphasizing the intermediate dilution steps required to prevent solvent shock.

G A Solid Compound (Lyophilized) B Master Stock (10 mM in DMSO) A->B Anhydrous DMSO + Sonication C Intermediate Dilutions (DMSO) B->C Serial Dilution D Final Assay Media (<0.1% DMSO) C->D Dropwise Addition + High-Shear Mix

Workflow for dissolving and diluting pyrazole-carboxamides for assays.

Step-by-Step Protocol: Master Stock Preparation

This protocol establishes a 10 mM master stock, which serves as the foundation for all downstream cellular assays.

Step 1: Thermal Equilibration Remove the lyophilized 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide from -20°C storage. Place the sealed vial in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial exposes the compound to atmospheric moisture, which condenses on the powder. This moisture introduces water into the DMSO stock, initiating premature hydrolysis or reducing solubility limits.

Step 2: Reconstitution Weigh the desired mass using a microbalance. Add the exact calculated volume of cell-culture grade, anhydrous DMSO to achieve a 10 mM concentration. Causality: A 10 mM stock is optimal because it allows for a 1000X dilution to achieve a 10 µM final assay concentration, keeping the final DMSO concentration at a biologically inert 0.1%.

Step 3: Solvation and Sonication Vortex the vial for 30 seconds. If particulate matter remains, place the vial in an ultrasonic water bath at room temperature for 5–10 minutes. Validation Checkpoint: Hold the vial against a dark background under a bright light. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring further sonication or slight warming (up to 37°C).

Step-by-Step Protocol: Aqueous Media Transition

The most common point of failure in small molecule assays is the direct injection of high-concentration DMSO stocks into aqueous media, causing the compound to precipitate out of solution (solvent shock).

Table 2: 1000X Serial Dilution Matrix for Dose-Response

Desired Final Conc. (Media)Intermediate Stock Conc. (in DMSO)Volume of IntermediateVolume of Assay MediaFinal DMSO %
10 µM10 mM1.0 µL999 µL0.1%
5 µM5 mM1.0 µL999 µL0.1%
1 µM1 mM1.0 µL999 µL0.1%
0.1 µM100 µM1.0 µL999 µL0.1%
Vehicle Control0 mM (Pure DMSO)1.0 µL999 µL0.1%

Step 1: Intermediate Dilution Prepare the intermediate stocks in pure DMSO according to Table 2. Causality: By serial diluting in DMSO first, you ensure that every well in your cell culture plate receives the exact same volume of DMSO (0.1%), normalizing solvent toxicity across all experimental conditions 3.

Step 2: High-Shear Aqueous Integration Pre-warm the cell culture media (e.g., DMEM or RPMI supplemented with 10% FBS) to 37°C. While gently vortexing the media tube, add the 1.0 µL of DMSO intermediate stock dropwise into the vortex. Causality: The presence of serum proteins (like BSA in FBS) at 37°C acts as a carrier, binding the lipophilic thiophene moiety and preventing the compound from nucleating and crystallizing in the aqueous environment.

Step 3: Self-Validating Microscopic Check Before applying the media to your cells, dispense 100 µL of the highest concentration media (10 µM) into a clear 96-well plate. Observe under a phase-contrast microscope at 20X magnification. Validation Checkpoint: Look for needle-like crystals or dark, amorphous aggregates. If the field of view is completely clear, the solvation state is stable, and the media is validated for cellular application.

Biological Target Mechanism

Once successfully dissolved and introduced to the cellular environment, pyrazole-carboxamide derivatives typically exert their effects by penetrating the cell membrane and acting on intracellular targets, such as kinase domains or specific receptor complexes, ultimately leading to measurable phenotypic changes like cell cycle arrest or apoptosis 4.

Pathway Drug 1-Methyl-3-(thiophen-2-yl)- 1H-pyrazole-5-carboxamide Target Intracellular Target (e.g., Kinase Domain) Drug->Target Hydrophobic & H-Bond Interactions Downstream Signal Transduction Inhibition Target->Downstream Target Modulation Phenotype Cellular Phenotype (e.g., Apoptosis / Arrest) Downstream->Phenotype Assay Readout

Pharmacological targeting mechanism of pyrazole-carboxamide derivatives.

References

  • PubChem. "1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide." National Center for Biotechnology Information. Available at:[Link]

  • National Institutes of Health (NIH). "1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

Sources

Application

Application Note: RP-HPLC Method Development and Quantification for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Executive Summary The precise quantification of novel heteroaromatic compounds is a critical bottleneck in early-stage drug development and formulation quality control. Pyrazole-carboxamides, in particular, represent a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise quantification of novel heteroaromatic compounds is a critical bottleneck in early-stage drug development and formulation quality control. Pyrazole-carboxamides, in particular, represent a highly bioactive class of molecules frequently investigated for kinase inhibition and antimicrobial properties[1][2]. This application note details the rational development, optimization, and ICH Q2(R2)-compliant validation of a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide .

Designed for researchers and analytical scientists, this guide bypasses generic protocols to explain the causality behind the chromatographic conditions, ensuring a robust, self-validating analytical workflow.

Physicochemical Profiling & Chromatographic Rationale

To develop a robust method, we must first decode the molecule's physicochemical properties and translate them into chromatographic parameters.

  • Structural Analysis & Column Selection: The molecule features a pyrazole core, a lipophilic thiophene ring, and a polar carboxamide group. The estimated LogP is ~1.8–2.2, making it moderately lipophilic. An end-capped C18 stationary phase is selected as the primary column to provide stable hydrophobic retention.

  • Mobile Phase Causality: The molecule is predominantly neutral under physiological conditions. However, the lone electron pairs on the pyrazole nitrogens and the carboxamide oxygen can undergo secondary interactions with residual, unreacted silanol groups on the silica support, leading to peak tailing. To mitigate this, 0.1% Formic Acid (FA) is incorporated into the aqueous phase. The low pH (~2.7) suppresses silanol ionization, acting as a masking agent and ensuring sharp, symmetrical peaks without the need for complex ion-pairing reagents[3].

  • Detection Strategy: The extended π -conjugation across the thiophene and pyrazole rings provides a strong chromophore. Photodiode Array (PDA) scanning typically reveals a λmax​ between 250–270 nm for such systems. We select 265 nm to maximize the signal-to-noise (S/N) ratio while avoiding the low-wavelength noise typical of organic solvents.

MethodDev Start Physicochemical Profiling Scout Column & Phase Scouting Start->Scout Opt Gradient & Temp Optimization Scout->Opt Valid ICH Q2(R2) Validation Opt->Valid Transfer Method Transfer & Routine Analysis Valid->Transfer

Figure 1: Sequential RP-HPLC method development and lifecycle workflow.

Optimized Chromatographic Conditions

Based on the scouting phase, an isocratic elution strategy was chosen. Isocratic methods are highly reproducible, easily transferable across different laboratory sites, and ideal for routine Quality Control (QC)[4].

Table 1: Final Optimized HPLC Parameters

ParameterSpecification / ConditionRationale
Column C18, 150 × 4.6 mm, 5 µmProvides optimal hydrophobic retention and theoretical plates.
Mobile Phase 60% Water (0.1% FA) : 40% AcetonitrileAcetonitrile offers higher elution strength and lower backpressure than methanol.
Elution Mode IsocraticEnsures baseline stability and simplifies method transfer.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns; yields a run time of < 8 minutes.
Column Temp 30 °CStabilizes retention times against ambient temperature fluctuations.
Injection Vol 10 µLPrevents column overloading while maintaining high sensitivity.
Detection PDA at 265 nmAligns with the λmax​ of the conjugated heteroaromatic system.

Step-by-Step Experimental Protocol

To ensure this protocol acts as a self-validating system , all steps must be followed precisely. Any deviation in sample preparation can introduce matrix effects or solvent-induced peak fronting.

Step 4.1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Mix thoroughly.

  • Organic Phase (B): Use 100% HPLC-grade Acetonitrile.

  • Blending: Mix Phase A and Phase B in a 60:40 (v/v) ratio.

  • Degassing: Filter the mixture through a 0.45 µm nylon membrane and sonicate for 15 minutes to remove dissolved gases, which can cause baseline drift and pump cavitation.

Step 4.2: Standard and Sample Preparation

Analytical Insight: The sample diluent must closely match the initial mobile phase conditions to prevent peak distortion caused by solvent mismatch.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

  • Primary Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (sonicate for 5 mins to ensure complete dissolution), then make up to volume with Methanol.

  • Working Standard Solutions: Dilute the primary stock with the Diluent to create a calibration curve series: 10, 25, 50, 75, and 100 µg/mL.

  • Sample Preparation: Weigh the equivalent of 10 mg of the sample/formulation. Extract using the same procedure as the primary stock. Filter through a 0.22 µm PTFE syringe filter before injecting.

Step 4.3: System Equilibration & Suitability Testing (SST)

Before analyzing unknown samples, the system must prove its operational readiness.

  • Purge the HPLC lines with the mobile phase.

  • Equilibrate the column at 1.0 mL/min for at least 30 minutes until a flat, stable baseline is achieved.

  • Inject the 50 µg/mL standard six consecutive times to evaluate System Suitability.

Table 2: System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Retention Time RSD 1.0%Verifies pump flow stability and column equilibration.
Peak Area RSD 2.0%Ensures autosampler precision and injection consistency.
Tailing Factor (USP) 1.5Confirms the absence of secondary silanol interactions.
Theoretical Plates (N) 3000Validates column efficiency and resolving power.

Method Validation Framework (ICH Q2(R2) Compliant)

The method must be validated according to the latest ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[5][6].

Validation Core ICH Q2(R2) Validation Spec Specificity (Peak Purity) Core->Spec Lin Linearity (R² > 0.999) Core->Lin Acc Accuracy (Recovery %) Core->Acc Prec Precision (RSD < 2%) Core->Prec Range LOD / LOQ (S/N Ratio) Core->Range

Figure 2: Core validation parameters according to ICH Q2(R2) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities or excipients[7].

  • Action: Inject a blank diluent, a placebo matrix, and the target analyte.

  • Evaluation: Ensure no co-eluting peaks occur at the retention time of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Utilize PDA peak purity analysis (Purity Angle < Purity Threshold) to confirm the peak is spectrally homogenous.

Linearity and Range

Linearity demonstrates that the results are directly proportional to the concentration of the analyte within a given range[6].

Table 3: Linearity Data (Mock Data for Reference)

Concentration (µg/mL)Mean Peak Area (mAU*s)Statistical Output
10452,100Regression Equation: y = 45150x + 1200
251,131,500Correlation Coefficient ( R2 ): 0.9998
502,258,900y-Intercept %: 0.05% (Acceptable < 2%)
753,385,000Range: 10 to 100 µg/mL
1004,518,200Residual Sum of Squares: Minimally dispersed
Accuracy (Recovery)

Accuracy is evaluated by spiking known quantities of the analyte into a placebo matrix at three concentration levels (50%, 100%, and 150% of the target working concentration) across three replicates[8].

Table 4: Accuracy / Recovery Data

Spike LevelSpiked Conc. (µg/mL)Recovered Conc. (µg/mL)Recovery (%)RSD (%)
50% 25.024.8599.4%0.8%
100% 50.050.30100.6%0.5%
150% 75.074.6299.5%0.7%
Acceptance Criteria: Mean recovery between 98.0% - 102.0% with an RSD < 2.0%.
Limit of Detection (LOD) and Limit of Quantification (LOQ)

Based on the signal-to-noise (S/N) approach:

  • LOD: Concentration yielding an S/N ratio of 3:1 (Estimated at ~0.5 µg/mL).

  • LOQ: Concentration yielding an S/N ratio of 10:1 (Estimated at ~1.5 µg/mL), ensuring precise quantification at the lowest reporting limit[1].

Conclusion

The developed RP-HPLC method for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide utilizes a rational, chemistry-first approach. By understanding the interaction between the pyrazole-carboxamide moiety and the silica stationary phase, the addition of 0.1% Formic Acid ensures optimal peak symmetry. The method is rapid (< 8 minutes), highly sensitive, and fully compliant with ICH Q2(R2) validation standards, making it highly suitable for routine pharmaceutical quality control, stability-indicating assays, and pharmacokinetic evaluations.

References

  • [5] validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation (ICH). Available at:

  • [7] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:

  • [6] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available at:

  • [8] VALIDATION OF ANALYTICAL PROCEDURES Training Module 3: Practical Applications of ICH Q2(R2) Part A. International Council for Harmonisation (ICH). Available at:

  • [1] A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... Pyrazole.... Researcher.life. Available at:

  • [3] Separation of 1H-Pyrazole-3-carboxylic acid... on Newcrom R1 HPLC column. SIELC Technologies. Available at:

  • [4] Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide. Sphinx Knowledge House. Available at:

  • [2] Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification.... J-Stage. Available at:

Sources

Method

Strategic Crystallization of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Protocols and Methodologies

An Application Guide Abstract: This guide provides a comprehensive framework for developing a successful crystallization strategy for the target compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Acknowledgin...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide

Abstract: This guide provides a comprehensive framework for developing a successful crystallization strategy for the target compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Acknowledging that a one-size-fits-all protocol is seldom effective for novel compounds, we present a logical, first-principles-based approach. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to facilitate systematic optimization. We progress from fundamental solubility assessments to the application of primary and advanced crystallization techniques, supplemented by robust troubleshooting advice.

Introduction: The Rationale for Crystallization

The isolation of a compound in a highly pure, crystalline form is a cornerstone of chemical and pharmaceutical development. For 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, obtaining high-quality single crystals is essential for unambiguous structural elucidation via techniques like Single Crystal X-ray Diffraction (SCXRD).[1][2] This analysis provides definitive information on molecular conformation, stereochemistry, and intermolecular interactions, which are critical for understanding structure-activity relationships (SAR) in drug discovery.

This document outlines a systematic workflow to navigate the empirical process of crystallization, transforming it from an art form into a structured scientific investigation.[3]

Physicochemical Analysis and Solubility Screening

A successful crystallization begins with understanding the solute-solvent relationship. The molecular structure of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide—featuring a polar pyrazole-carboxamide core capable of hydrogen bonding and less polar thiophene and methyl groups—suggests a nuanced solubility profile.[4][5] The compound is likely soluble in a range of polar organic solvents but poorly soluble in non-polar solvents or water.[6][7]

An experimental solubility screening is the mandatory first step to identify suitable solvents or solvent systems.[8][9]

Protocol 1: Systematic Solubility Assessment

This protocol aims to classify solvents as "good" (high solubility), "moderate," or "poor" (low solubility) for the target compound.

Methodology:

  • Dispense approximately 2-5 mg of the compound into a series of clean, small glass vials.

  • To each vial, add a different test solvent (see Table 1) dropwise (e.g., 100 µL increments) while stirring or agitating at room temperature.

  • Observe and record the volume of solvent required to fully dissolve the compound.

    • Good Solvents: Dissolve the compound in <0.5 mL. These are candidates for slow evaporation or as the primary solvent in a binary system.

    • Moderate Solvents: Dissolve the compound in 0.5-1.5 mL. These are excellent candidates for slow cooling techniques.

    • Poor Solvents (Anti-solvents): Fail to dissolve the compound even after adding >2 mL. These are candidates for vapor diffusion or solvent layering techniques.[10]

  • For solvents that show moderate or poor solubility at room temperature, gently warm the vial to assess temperature-dependent solubility. A significant increase in solubility upon heating indicates that slow cooling is a promising technique.[9]

Table 1: Recommended Solvents for Initial Screening A selection of common solvents organized by decreasing polarity. The ideal crystallization solvent often has a boiling point below 100 °C for easy removal.[11]

SolventPolarity (Dielectric Constant, ε)Boiling Point (°C)Potential Role
Methanol32.765Good Solvent
Ethanol24.578Good/Moderate Solvent
Acetonitrile37.582Good/Moderate Solvent
Acetone20.756Good/Moderate Solvent
Isopropanol19.982Moderate Solvent
Ethyl Acetate6.077Moderate/Poor Solvent
Dichloromethane (DCM)9.140Moderate/Poor Solvent
Toluene2.4111Poor Solvent
Heptane/Hexane1.998 / 69Poor Solvent (Anti-solvent)
Water80.1100Poor Solvent (Anti-solvent)

Primary Crystallization Protocols

Based on the solubility screening, select one or more of the following fundamental techniques. It is highly recommended to set up multiple small-scale experiments in parallel.[9]

Workflow for Selecting a Crystallization Technique

G cluster_0 cluster_1 A Start: Solubility Screening B Soluble in Hot, Insoluble in Cold? A->B C Soluble in Volatile Solvent? B->C No P1 Protocol 2: Slow Cooling B->P1  Yes D Solvent/Anti-Solvent Pair Identified? C->D No P2 Protocol 3: Slow Evaporation C->P2  Yes P3 Protocol 4: Vapor Diffusion D->P3  Yes FAIL Troubleshoot or Try Alternative Methods D->FAIL No

Caption: Decision workflow for selecting a primary crystallization method.

Protocol 2: Slow Evaporation

Principle: This technique relies on gradually increasing the solute concentration by allowing the solvent to evaporate over time, eventually reaching supersaturation and inducing crystallization.[3][12]

When to Use: When a "good" or "moderate" solvent with a relatively low boiling point (e.g., Acetone, Ethyl Acetate, DCM) has been identified.

Methodology:

  • Dissolve the compound in a minimal amount of the chosen solvent to create a nearly saturated solution.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.[13][14]

  • Cover the vial in a way that permits slow solvent exchange. Common methods include:

    • Covering with parafilm and piercing it with 1-2 small holes using a needle.

    • Placing a cotton plug in the opening.[15]

    • Using an NMR tube with its cap, which allows for very slow evaporation.[14]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber) and leave it undisturbed.

  • Monitor periodically for crystal growth over several hours to weeks.

Caption: Experimental setup for the Slow Evaporation technique.

Protocol 3: Vapor Diffusion (Anti-Solvent)

Principle: This gentle and highly controllable method involves the slow introduction of a miscible "anti-solvent" (in which the compound is insoluble) via the vapor phase into a solution of the compound.[8][16] This gradually decreases the solute's solubility, leading to crystallization.

When to Use: When a "good" solvent and a miscible, more volatile "poor" solvent (anti-solvent) have been identified (e.g., DCM/Heptane, Toluene/Hexane).

Methodology:

  • Prepare a concentrated solution of the compound in the "good" solvent (Solvent A).

  • Filter this solution into a small, open inner vial (e.g., a 1-dram vial).

  • In a larger outer vessel (e.g., a 20 mL scintillation vial or a small beaker), add a reservoir of the volatile anti-solvent (Solvent B).

  • Carefully place the inner vial containing the compound solution inside the larger vessel, ensuring the solvent levels are not at risk of mixing directly.

  • Seal the outer vessel tightly with a cap or parafilm.

  • The more volatile anti-solvent (B) will slowly diffuse into the solution in the inner vial, reducing the compound's solubility and promoting crystal growth.[10]

  • Place the sealed system in a stable environment and monitor for crystal formation.

G cluster_outer_vial Sealed Outer Vessel cluster_inner_vial Inner Vial Reservoir Reservoir of Anti-Solvent (e.g., Hexane) Solution Compound in 'Good' Solvent (e.g., Toluene) Crystal Crystals Form Solution->Crystal Solubility Decreases Vapor Anti-Solvent Vapor Vapor->Solution Diffusion

Caption: Setup for the Vapor Diffusion (hanging or sitting drop) technique.

Protocol 4: Slow Cooling

Principle: This method leverages the common property of solids being more soluble at higher temperatures. A hot, saturated solution is allowed to cool slowly, reducing solubility and causing the compound to crystallize.[9][14]

When to Use: When the compound shows significantly higher solubility in a "moderate" solvent at elevated temperatures compared to room temperature or below.

Methodology:

  • Place the compound in an Erlenmeyer flask with a stir bar.

  • Add the chosen solvent in portions while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.[17]

  • Once fully dissolved, remove the flask from the heat source.

  • To ensure slow cooling and promote the growth of larger, higher-quality crystals, insulate the flask. This can be done by placing it inside a larger beaker filled with hot water (a water bath) or by wrapping it in glass wool or cotton.[18]

  • Allow the solution to cool undisturbed to room temperature, and then potentially transfer it to a refrigerator (4 °C) or freezer (-20 °C) to maximize yield.

  • Crystal formation should occur as the solution cools.

G cluster_process Slow Cooling Workflow A Hot Saturated Solution (High Solubility) B Slow, Controlled Cooling A->B Insulate Flask C Cold Solution (Low Solubility) B->C Temperature Drops D Crystal Formation & Growth C->D Supersaturation

Caption: Logical workflow for the Slow Cooling crystallization method.

Advanced Technique: Thermal Gradient Crystallization

Principle: This method establishes a stable temperature gradient across a small sample volume. The compound dissolves in the hot zone and then slowly diffuses or is moved into the cooler zone, where it crystallizes under highly controlled conditions.[19][20] This can be useful for compounds prone to forming multiple polymorphs or for fine-tuning crystal growth.[21]

Methodology (Conceptual):

  • A solution of the compound is placed in a vessel (e.g., a capillary tube or a specialized plate).

  • The vessel is positioned across a device that maintains a hot end and a cold end, creating a linear temperature gradient.

  • The system is allowed to equilibrate. Dissolution occurs at the hot end, and as molecules move towards the cold end, they encounter a region where the solution becomes supersaturated.

  • Nucleation and crystal growth occur in this supersaturation zone. The slow and steady nature of this process can yield high-quality single crystals.

Troubleshooting

Crystallization can be challenging. "Oiling out," the formation of amorphous powder, or a failure to produce any solid are common issues.[17][18][22]

Table 2: Common Crystallization Problems and Solutions

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form 1. Solution is not sufficiently supersaturated (too much solvent).[17]2. Nucleation is kinetically hindered.1. Allow more solvent to evaporate. If using slow cooling, reheat to boil off some solvent and cool again.[22]2. Induce nucleation by gently scratching the inner wall of the vial with a glass rod or adding a "seed crystal" if available.[18][23]
"Oiling Out" (Formation of liquid droplets)1. The compound's melting point is below the temperature of the solution.2. The solution is cooling too rapidly.[18]3. High concentration of impurities.1. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and attempt a slower cooling rate.[22][23]2. Use a more dilute solution or a different solvent with a lower boiling point.
Formation of Powder orMicrocrystals 1. Supersaturation was achieved too quickly.2. Too many nucleation sites (e.g., dust).1. Slow down the crystallization process (slower evaporation, slower cooling, or slower diffusion).2. Ensure all glassware is meticulously clean and filter the initial solution.[14]
Poor Yield 1. Too much solvent was used, leaving a significant amount of compound in the mother liquor.[22]2. Crystallization was stopped prematurely.1. Concentrate the mother liquor (filtrate) and cool it further to obtain a second crop of crystals.2. Allow more time for the crystallization process to complete.

Conclusion

The crystallization of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is an achievable goal through systematic and logical experimentation. The process should always begin with a thorough solubility screening to inform the choice of method. The primary techniques of slow evaporation, vapor diffusion, and slow cooling are powerful and accessible tools. By carefully controlling variables such as solvent, concentration, and temperature, and by applying the troubleshooting strategies outlined, researchers can optimize conditions to produce high-quality crystals suitable for rigorous analytical characterization.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Clarke, M. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1840. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(1). [Link]

  • University of California, San Diego. The Slow Evaporation Method. [Link]

  • Various Authors. (n.d.). CRYSTALLIZATION OF SMALL MOLECULES. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • Bellapadrona, G., & Perrakis, S. (2020). Crystallization of soluble proteins in vapor diffusion for x-ray crystallography. JoVE (Journal of Visualized Experiments), (161), e61453. [Link]

  • KU Leuven. (2024). Guide for crystallization. [Link]

  • Martin, B. R., et al. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(11). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1236012, 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. [Link]

  • SLAC National Accelerator Laboratory. Crystal Growth | Biology Linac Coherent Light Source. [Link]

  • Akocak, S., et al. (2022). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2258. [Link]

  • Guan, L., & Lu, R. (2014). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 1118, 141–154. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • KU Leuven, X-ray Core. (2026). How to crystallize your sample. [Link]

  • Various Authors. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • MIT Department of Chemistry. Growing Crystals. [Link]

  • Millersville University. (n.d.). Experiment 4 - Crystallization. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Durbin, S. D., & Feher, G. (2005). Multiwell Microbatch Crystallization on a Thermal Gradient. Crystal Growth & Design, 5(6), 2245-2249. [Link]

  • Gomaa, A. M., & Ali, M. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • Sreedhara, M. B., et al. (2018). Accessing Phase-Pure and Stable Acetaminophen Polymorphs by Thermal Gradient Crystallization. Crystal Growth & Design, 18(3), 1591-1596. [Link]

  • ResearchGate. (n.d.). Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies. [Link]

  • Tuan, D. A., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics – Physics, 35(1), 41-46. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Aqueous Solubility of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Introduction Welcome to the technical support center for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The molecular structure, characterized by a substituted pyrazole ring linked to a thiophene moiety, suggests inherent lipophilicity, which often translates to poor solubility in aqueous media.[1] Limited water solubility is a common characteristic of many pyrazole derivatives and can present significant hurdles in experimental assays, formulation development, and achieving desired bioavailability.[2][3]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address these challenges. We will explore the underlying scientific principles of various solubility enhancement techniques and provide detailed, validated protocols to help you achieve your desired experimental outcomes.

Troubleshooting Guide & FAQs

Q1: My initial attempts to dissolve the compound directly in my aqueous buffer have failed. What are the fundamental first steps I should take?

A1: Direct dissolution of a hydrophobic compound like 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide in aqueous buffers is often unsuccessful due to its high crystal lattice energy and lipophilic nature. Before moving to more complex methods, ensure you have optimized the basic physical conditions:

  • Mechanical Agitation: Vigorous vortexing or sonication can help break apart solid aggregates and increase the surface area available for solvation.

  • Heating: Gently warming the solution can increase the kinetic energy of both the solvent and solute molecules, which often improves solubility.[3] However, be cautious and verify the thermal stability of your compound to avoid degradation.

  • Particle Size Reduction: If you have the compound as a solid, reducing its particle size through techniques like micronization increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[4][5]

If these initial steps are insufficient, it is necessary to prepare a concentrated stock solution in a suitable organic solvent.

Recommended Action: Prepare a High-Concentration Stock Solution

The most common and effective starting point is to dissolve the compound in a water-miscible organic solvent first. Dimethyl sulfoxide (DMSO) is a standard choice for in vitro experiments due to its high solvating power.[6]

  • Procedure:

    • Weigh the desired amount of your compound into a sterile vial.

    • Add a minimal volume of 100% DMSO.

    • Vortex or sonicate until the compound is fully dissolved. A 10-50 mM stock solution is a typical starting point.

  • Causality: This approach bypasses the high energy required to break the compound's crystal lattice with water. The organic solvent effectively solvates the molecule, creating a molecularly dispersed solution that can then be diluted into an aqueous buffer.

Q2: I prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. Why is this happening and how can I prevent it?

A2: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because when you add the small volume of DMSO stock to the large volume of aqueous buffer, the overall solvent environment becomes predominantly aqueous again. The compound's concentration now exceeds its thermodynamic solubility limit in this new, high-water-content solvent system.[6]

Here are several strategies to overcome this, starting with the simplest:

  • Decrease Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay. Determine if a lower, soluble concentration is still effective for your experiment.

  • Increase Co-solvent Percentage: A common technique is to use a water-miscible organic solvent as a "co-solvent" in your final aqueous solution.[7][8] Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the aqueous solution and the hydrophobic compound.[4][9]

    • Common Co-solvents: Ethanol, propylene glycol (PG), and polyethylene glycols (PEGs) are frequently used.[6][7]

    • Important Consideration: The choice and final concentration of a co-solvent must be compatible with your experimental system. For cell-based assays, high concentrations of organic solvents can be cytotoxic. It is crucial to run a vehicle control to assess the tolerance of your system to the chosen co-solvent concentration.[6]

If these methods are not sufficient or compatible with your experimental constraints, more advanced formulation strategies are required.

Q3: Can I use pH adjustment to increase the solubility of this compound?

A3: Possibly. The viability of pH adjustment depends on whether the compound has ionizable functional groups with a pKa value within a practical pH range.[10][11]

  • Structural Analysis:

    • The pyrazole ring system is weakly basic and can be protonated under acidic conditions to form a more soluble salt.[3]

    • The carboxamide group is generally considered neutral, but its N-H proton can be weakly acidic under strongly basic conditions.

  • Experimental Approach: To determine if this strategy is effective, you must perform a pH-dependent solubility study. This involves measuring the compound's solubility in a series of buffers across a wide pH range (e.g., pH 2 to 10). A significant increase in solubility at low or high pH indicates that pH adjustment is a viable strategy.[12]

  • Causality: The ionized (salt) form of a compound is generally much more water-soluble than its neutral form.[13][14] By shifting the pH of the solution away from the compound's pI (isoelectric point), you increase the proportion of the more soluble, ionized species according to the Henderson-Hasselbalch equation.[12]

  • Caveat: While this can increase the total amount of drug in solution, be aware of the "solubility-permeability interplay." For assays involving cell membranes, the ionized form of the drug may have lower permeability than the neutral form, which can impact biological activity.[15]

Q4: My experiment is highly sensitive to organic solvents. What are some alternative, non-solvent-based strategies?

A4: For solvent-sensitive applications, complexation with cyclodextrins is an excellent and widely used strategy.[4][]

  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate the hydrophobic thiophene and pyrazole moieties of your compound, forming a "host-guest" inclusion complex.[19] This complex presents a hydrophilic exterior to the aqueous solvent, thereby dramatically increasing the apparent water solubility of the guest molecule without covalently modifying it.[]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly water-soluble and has a favorable safety profile, making it a very common choice in pharmaceutical formulations.[17][20]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another highly soluble derivative often used to solubilize compounds for intravenous administration.[20]

  • Advantages:

    • Significant solubility enhancement, often by several orders of magnitude.[20]

    • Can improve compound stability.[20]

    • Generally have low toxicity, making them suitable for many in vitro and in vivo applications.[18]

Data & Visualization

Table 1: Predicted Physicochemical Properties of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

(Note: These are computationally predicted values and should be experimentally verified.)

PropertyPredicted ValueImplication for Solubility
Molecular Weight~221.27 g/mol Moderate size, typical for small molecules.
XLogP3~1.5 - 2.0Indicates a degree of lipophilicity; suggests poor aqueous solubility.
Hydrogen Bond Donors1 (from amide N-H)Can interact with water, but may not be sufficient to overcome lipophilicity.
Hydrogen Bond Acceptors3 (from C=O, pyrazole N)Can interact with water.
Table 2: Comparison of Common Solubility Enhancement Strategies
TechniqueMechanismProsCons
Co-solvency Reduces solvent polarity.[9]Simple, effective for moderate increases.Potential for solvent toxicity in biological assays; risk of precipitation on dilution.[6][9]
pH Adjustment Ionizes the compound to a more soluble salt form.[14]Can produce large increases in solubility; simple to implement.[10]Only works for ionizable compounds; may alter compound stability or membrane permeability.[11][15]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in an inclusion complex.[19]Large solubility increases; improves stability; low toxicity.[17][18]Can be more expensive; requires optimization of the host-guest ratio.
Diagram 1: Decision Workflow for Solubility Enhancement

This diagram outlines a logical progression for troubleshooting and selecting an appropriate solubility enhancement strategy.

G cluster_0 Initial Assessment cluster_1 Primary Strategies (Solvent-Based) cluster_2 Advanced Strategies Start Compound fails to dissolve in aqueous buffer StockPrep Prepare concentrated stock in 100% DMSO Start->StockPrep TestDilution Dilute stock into final aqueous buffer StockPrep->TestDilution CheckPrecip Precipitation observed? TestDilution->CheckPrecip DecreaseC Decrease final compound concentration CheckPrecip->DecreaseC Yes Success Solubility Achieved CheckPrecip->Success No AddCosolvent Add co-solvent (e.g., Ethanol, PEG) to buffer DecreaseC->AddCosolvent Still precipitates or conc. too low CheckTox Is co-solvent compatible with assay? AddCosolvent->CheckTox TestpH Perform pH-solubility profile CheckTox->TestpH No (toxicity issues) CheckTox->Success Yes UseCyclodextrin Use Cyclodextrin (e.g., HP-β-CD) TestpH->UseCyclodextrin pH adjustment ineffective UseCyclodextrin->Success

Caption: A workflow for addressing poor aqueous solubility.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug, enhancing its apparent solubility in water.

Caption: Cyclodextrin encapsulation of a hydrophobic molecule.

Experimental Protocols

Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)

This protocol determines the intrinsic solubility of the compound in a specific buffer, which is a critical baseline measurement.[2]

  • Objective: To quantify the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.

  • Materials:

    • 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide powder

    • Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

    • Vials (e.g., 1.5 mL glass vials)

    • Orbital shaker or rotator

    • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

    • Calibrated analytical instrument (e.g., HPLC-UV or LC-MS)

  • Procedure:

    • Add an excess amount of the solid compound to a vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

    • Add a known volume of the desired aqueous buffer to the vial (e.g., 1 mL).

    • Seal the vial tightly to prevent evaporation.

    • Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

    • After agitation, let the suspension settle for at least 1 hour.

    • Carefully withdraw a sample of the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particulates.[2]

    • Dilute the filtered sample appropriately with mobile phase or a suitable solvent.

    • Quantify the concentration of the dissolved compound using a pre-calibrated analytical method (e.g., HPLC with a standard curve). The resulting concentration is the equilibrium solubility.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

This is a simple and effective lab-scale method to prepare a solid dispersion of the compound with cyclodextrin.

  • Objective: To enhance the aqueous solubility of the compound by forming an inclusion complex with HP-β-CD.

  • Materials:

    • 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Mortar and pestle

    • Ethanol/Water (50:50 v/v) solution

    • Vacuum oven or desiccator

  • Procedure:

    • Determine the desired molar ratio of compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

    • Weigh the appropriate amounts of the compound and HP-β-CD and place them in a mortar.

    • Mix the powders thoroughly with the pestle.

    • Slowly add the ethanol/water solution dropwise while continuously triturating (kneading) the mixture. Add just enough liquid to form a thick, homogenous paste.

    • Continue kneading for 30-60 minutes.

    • Transfer the resulting paste to a glass dish and dry it in a vacuum oven at a controlled temperature (e.g., 40-50°C) until all solvent is removed and a constant weight is achieved.

    • Scrape the dried complex from the dish and grind it into a fine powder.

    • Store the resulting powder in a desiccator.

    • The aqueous solubility of this prepared powder can now be tested using Protocol 1 and compared to the unformulated compound.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information.
  • Improving solubility of pyrazole derivatives for reaction. BenchChem.
  • Salt formation to improve drug solubility. ScienceDirect.
  • Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • Cosolvent. Wikipedia.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. BenchChem.
  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Salt formation to improve drug solubility. PubMed.
  • Salt formation to improve drug solubility. Semantic Scholar.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem.
  • The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. MDPI.
  • How can cyclodextrins enhance solubility? YouTube.
  • Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA).
  • Improving the Water Solubility of Poorly Soluble Drugs. Basicmedical Key.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. ManTech Publications.
  • Improving API Solubility by Salt and Cocrystal Formation. Merck Millipore.
  • Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. National Center for Biotechnology Information.
  • Co-solvency: Significance and symbolism. Wisdom Library.
  • Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
  • 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. PubChem.
  • The influence of pH on solubility in water. University of Technology, Iraq.
  • The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Synthesis

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming synthetic bottlenecks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming synthetic bottlenecks. The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide presents two classic challenges in heterocyclic chemistry: regioselectivity during the pyrazole core formation and steric hindrance during late-stage amidation.

This guide is designed to move beyond basic protocols by explaining the underlying causality of these reactions, providing you with self-validating workflows to ensure high-yield isolation of your target API.

I. Mechanistic Workflow & Failure Points

To troubleshoot effectively, we must first map the reaction pathway and identify where thermodynamic leakage or kinetic stalling occurs.

SynthesisPathway A 1,3-Diketone Intermediate Ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate B Cyclization Methylhydrazine in HFIP A->B C1 Desired Regioisomer 1-Methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxylate B->C1 Kinetic Control (Strong H-Bonding) C2 Undesired Regioisomer 1-Methyl-5-(thiophen-2-yl) -1H-pyrazole-3-carboxylate B->C2 Thermodynamic Leakage D Saponification LiOH, THF/H2O C1->D E Carboxylic Acid 1-Methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxylic acid D->E F Activation & Amidation SOCl2 then NH4OH E->F G Target Molecule 1-Methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxamide F->G Overcomes Steric Hindrance

Mechanistic workflow for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide synthesis.

II. Troubleshooting Guide & FAQs

Q1: My cyclization step yields a complex 1:1 mixture of regioisomers. How do I enrich the desired 1,3,5-isomer over the 1,5,3-isomer?

A1: This is a fundamental kinetic vs. thermodynamic issue. In the reaction between your unsymmetrical 1,3-dicarbonyl compound and methylhydrazine, the nitrogen carrying the methyl group is significantly more nucleophilic than the primary amine[2]. It preferentially attacks the more electrophilic carbonyl (C2, adjacent to the ester). However, if you are running this in standard protic solvents like ethanol at reflux, rapid equilibration occurs, leading to poor selectivity.

The Fix: Switch your solvent to Hexafluoroisopropanol (HFIP) at room temperature. HFIP's unique hydrogen-bonding properties stabilize the transition state and kinetically lock the reaction pathway, preventing equilibration and dramatically improving regioselectivity to favor the desired 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate[1].

Q2: I am losing product during the ester hydrolysis step. The yield is unexpectedly low.

A2: Pyrazole-5-carboxylates are highly susceptible to decarboxylation. The electron-withdrawing nature of the adjacent pyrazole nitrogens acts as an electron sink. If you are using harsh acidic hydrolysis (e.g., concentrated HCl at reflux) or excessive heat, you are inadvertently driving the loss of CO2. The Fix: Shift to a mild, base-catalyzed saponification. Use LiOH in a THF/Water mixture at room temperature. This ensures complete cleavage of the ethyl ester without providing the thermal energy required for decarboxylation.

Q3: The final amidation from the carboxylic acid to the carboxamide is stalling at <40% conversion using EDCI/HOBt. What is going wrong?

A3: You are experiencing severe steric hindrance. The N1-methyl group physically shields the adjacent C5-carboxylic acid. Standard carbodiimide coupling agents (like EDCI/HOBt or HATU) form bulky active ester intermediates that are too sterically encumbered for ammonia to attack efficiently. The Fix: Abandon standard coupling agents and proceed via an acid chloride intermediate. Treatment with thionyl chloride (SOCl2) generates a highly reactive, compact electrophile that readily reacts with aqueous ammonium hydroxide to form the carboxamide in quantitative yields[3].

III. Quantitative Data: Solvent & Reagent Effects

The following table summarizes the causal relationship between reaction conditions and isolated yields, validating the troubleshooting steps outlined above.

Reaction StepCondition / ReagentRegioisomeric Ratio (Desired : Undesired)Conversion / Yield
Cyclization Ethanol, Reflux55 : 4585% (Mixed, hard to separate)
Cyclization HFIP, 25 °C 95 : 5 92% (High purity)
Amidation EDCI, HOBt, DIPEA, NH4ClN/A< 40% (Stalled)
Amidation HATU, DIPEA, NH4ClN/A65% (Sluggish)
Amidation SOCl2, then NH4OH (aq) N/A > 90% (Quantitative)

IV. Validated Experimental Protocols

These protocols are designed as self-validating systems . In-process checks are integrated so you can verify the success of the reaction before proceeding to the next step.

Protocol A: Regioselective Cyclization
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-(thiophen-2-yl)-2,4-dioxobutanoate (1.0 equiv) in Hexafluoroisopropanol (HFIP) to create a 0.2 M solution.

  • Addition: Cool the stirring solution to 0 °C using an ice bath. Add methylhydrazine (1.1 equiv) dropwise over 10 minutes to control the exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Self-Validation Check: Run a TLC (Hexane:EtOAc 8:2). The starting diketone (Rf ~0.7) should be completely consumed, replaced by a single major spot (Rf ~0.4).

  • Isolation: Remove the HFIP under reduced pressure (HFIP can be recovered and recycled). Purify the crude residue via silica gel chromatography to afford ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate.

Protocol B: High-Yield Acid Chloride Amidation
  • Activation: Suspend 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.5 M). Add thionyl chloride (SOCl2) (3.0 equiv) and 2 drops of anhydrous DMF (catalyst).

  • Reflux: Heat the mixture to reflux (40 °C) for 2-3 hours.

  • Self-Validation Check: The suspension will turn into a clear, homogeneous solution once the carboxylic acid is fully converted to the acid chloride. Do not proceed until the solution is completely clear.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove all excess SOCl2 and DCM. Crucial: Residual SOCl2 will consume your ammonia in the next step.

  • Amidation: Redissolve the crude acid chloride in anhydrous THF (0.5 M) and cool to 0 °C. Dropwise, add a 28% aqueous ammonium hydroxide solution (NH4OH) (5.0 equiv).

  • Isolation: Stir for 1 hour at room temperature. Dilute with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield the pure 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

V. References

  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Benchchem. 1

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. 2

  • Application Notes: The Use of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid as a Pharmaceutical Intermediate. Benchchem. 3

Sources

Troubleshooting

preventing precipitation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide in culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro formulation of rigid, heterocyclic small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with the in vitro formulation of rigid, heterocyclic small molecules.

The compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide presents a classic formulation challenge. Its molecular architecture—comprising a lipophilic thiophene ring and a planar pyrazole core—promotes strong intermolecular π−π stacking. Furthermore, because the primary carboxamide is neutral at physiological pH (7.2–7.4), you cannot utilize pH adjustments to form a soluble salt [1]. When introduced to aqueous cell culture media, it is highly prone to rapid hydrophobic collapse and precipitation.

This guide provides field-proven, self-validating protocols to maintain this compound in a metastable aqueous solution for reliable in vitro assays.

Diagnostic Workflow

Before altering your experimental design, use the following decision tree to identify the root cause of the precipitation.

Workflow Start Precipitation Observed in Culture Media CheckDMSO Is DMSO > 0.5%? Start->CheckDMSO ReduceDMSO Perform Step-Wise Dilution Protocol CheckDMSO->ReduceDMSO Yes CheckSerum Is Media Serum-Free? CheckDMSO->CheckSerum No Success Compound Solubilized Proceed to Assay ReduceDMSO->Success AddBSA Add 0.1-0.5% BSA as Carrier Protein CheckSerum->AddBSA Yes UseCD Formulate with HP-β-Cyclodextrin CheckSerum->UseCD No, still precipitating AddBSA->Success UseCD->Success

Troubleshooting workflow for resolving compound precipitation in aqueous media.

Frequently Asked Questions (FAQs)

Q: I added my 10 mM DMSO stock directly to pre-warmed media, but it immediately formed a cloudy precipitate. Why? A: This is a phenomenon known as "solvent shock" [2]. When a high-concentration DMSO stock is injected directly into an aqueous environment, the DMSO solvent shell diffuses into the bulk water much faster than the hydrophobic compound can hydrate. This creates localized zones of supersaturation, forcing the thiophene and pyrazole rings to undergo hydrophobic collapse and nucleate into micro-crystals.

Q: Can I just increase the DMSO concentration in my assay to 1% or 2% to keep it dissolved? A: No. While this increases the thermodynamic solubility of the compound, DMSO concentrations above 0.5% (v/v) alter cell membrane permeability, induce differentiation, and cause cytotoxicity. This will confound your assay results, making it impossible to tell if the observed phenotype is due to your compound or DMSO toxicity.

Q: My assay requires serum-free media. Is this contributing to the precipitation? A: Absolutely. Fetal Bovine Serum (FBS) contains high concentrations of albumin (BSA). Albumin acts as a natural carrier protein, utilizing its hydrophobic binding pockets to sequester lipophilic molecules and keep them in solution [1]. Removing serum removes this protective buffering capacity.

Mechanistic Pathway of Solvent Shock

Understanding the kinetics of solvation versus nucleation is critical. Your goal is to bypass the nucleation phase and trap the compound in a "metastable" hydrated state.

Mechanism Stock 100% DMSO Stock (Fully Solvated) DirectAdd Direct Addition to Aqueous Media Stock->DirectAdd Stepwise Intermediate Dilution (Pre-warmed Media) Stock->Stepwise SolventShock Rapid DMSO Diffusion (Solvent Shock) DirectAdd->SolventShock Nucleation Hydrophobic Collapse & Nucleation SolventShock->Nucleation Precipitate Crystalline/Amorphous Precipitate Nucleation->Precipitate Hydration Controlled Hydration & Protein Binding Stepwise->Hydration Stable Metastable Aqueous Solution Hydration->Stable

Kinetic pathways of solvent shock versus controlled hydration during media dilution.

Solubilizing Agents & Tolerability Data

If step-wise dilution fails, you must introduce a solubilizing agent. Below is a synthesized data table of acceptable additives for standard mammalian cell culture (e.g., HEK293, HeLa, CHO) [3].

Solubilizing AgentMax Recommended Conc.Mechanism of ActionApplication Notes for this Compound
DMSO 0.1% - 0.5% (v/v)Co-solventMust be kept 0.5% to prevent off-target cytotoxicity.
HP- β -Cyclodextrin 1.0% - 5.0% (w/v)Inclusion ComplexationHighly recommended. The hydrophobic cavity encapsulates the thiophene ring.
BSA (Fatty Acid Free) 0.1% - 0.5% (w/v)Carrier ProteinBest for serum-free assays. Mimics physiological protein binding.
Pluronic F-68 0.01% - 0.1% (w/v)Non-ionic SurfactantReduces surface tension; prevents micro-aggregates from clumping.

Step-by-Step Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates (colloidal aggregates) are often invisible to the naked eye but will settle on cells, causing artifactual toxicity. Every protocol below includes a self-validating verification step.

Protocol A: The "Solvent-Drop" Intermediate Dilution Method

Use this method if you want to avoid adding cyclodextrins or extra proteins to your media.

  • Stock Preparation: Prepare a 10 mM stock of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide in 100% anhydrous DMSO. Store in aliquots at -20°C.

  • Media Pre-warming: Pre-warm the target cell culture media to 37°C. Cold media drastically reduces kinetic solubility.

  • Intermediate Dilution: Do not add the 10 mM stock directly to the media. First, dilute the stock 1:10 in pure DMSO to create a 1 mM working solution.

  • Active Mixing: Place the tube containing the pre-warmed media on a vortex mixer at a low speed (creating a gentle vortex).

  • Dropwise Addition: While the media is actively swirling, add the 1 mM working solution dropwise to the center of the vortex (not down the side of the tube).

  • Self-Validation (Nephelometry): Before applying to cells, measure the absorbance of the media at 620 nm (where the compound does not absorb light). An Optical Density (OD) >0.05 compared to a vehicle-only blank indicates the presence of sub-visible light-scattering aggregates. If OD >0.05 , proceed to Protocol B.

Protocol B: HP- β -Cyclodextrin Complexation

Use this method for high-concentration assays ( >10μM ) or highly sensitive serum-free conditions.

  • Carrier Preparation: Prepare a 5% (w/v) solution of Hydroxypropyl- β -Cyclodextrin (HP- β -CD) in sterile PBS or basal media. Filter sterilize through a 0.22 μm membrane.

  • Direct Complexation: Pipette the required volume of your 100% DMSO compound stock directly into the HP- β -CD solution. The cyclodextrin will immediately trap the lipophilic thiophene-pyrazole core within its hydrophobic cavity, shielding it from the water [2].

  • Energy Input: Vortex vigorously for 2 minutes. Follow this with sonication in a room-temperature water bath for 10 minutes to ensure complete inclusion complex formation.

  • Final Dilution: Dilute this complexed intermediate into your final cell culture media. The final DMSO concentration should remain ≤0.5% , and the final HP- β -CD concentration should be ≤1.0% .

References

Optimization

Technical Support Center: Stability and Degradation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide in DMSO

For: Researchers, scientists, and drug development professionals. Introduction 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound of interest in various research and drug discovery programs.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound of interest in various research and drug discovery programs. As with many small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice for creating stock solutions due to its excellent solubilizing power for a wide range of polar and nonpolar compounds.[1] However, the long-term stability of this specific molecule in DMSO is a critical factor for ensuring the reproducibility and accuracy of experimental results. This guide provides a comprehensive technical overview of the potential stability challenges, troubleshooting advice for common issues, and detailed protocols for establishing the stability of your compound in DMSO.

While specific degradation kinetics for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide are not extensively published, an understanding of its constituent chemical moieties—a pyrazole, a thiophene, and a carboxamide—allows us to anticipate potential degradation pathways and formulate best practices for its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide when stored in DMSO?

A1: The primary concerns stem from the chemical reactivity of the functional groups in the presence of environmental factors and the inherent properties of DMSO. The main potential degradation pathways are:

  • Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This can lead to the formation of thiophene S-oxides and other related species.[2]

  • Hydrolysis of the Carboxamide Group: Although generally stable, the carboxamide bond can undergo hydrolysis to the corresponding carboxylic acid and amine. This process is typically slow but can be accelerated by the presence of water in the DMSO or by acidic or basic impurities.[3]

  • Reactivity with DMSO Itself: DMSO is not entirely inert. It is hygroscopic and readily absorbs water, which can facilitate hydrolysis.[4] Under certain conditions (e.g., presence of acids or bases), DMSO can also participate in reactions, acting as an oxidant.[5][6]

Q2: How does water content in DMSO affect the stability of my compound?

A2: Water is a significant factor in compound degradation when stored in DMSO.[7] Its presence can directly lead to the hydrolysis of the carboxamide linkage in 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Because DMSO is highly hygroscopic, it is crucial to use anhydrous DMSO and to handle stock solutions in a way that minimizes exposure to atmospheric moisture.

Q3: What is the recommended temperature for storing my DMSO stock solution?

A3: For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C. Lower temperatures slow down the rate of chemical reactions, including degradation. However, it is important to be mindful of freeze-thaw cycles.

Q4: How do freeze-thaw cycles impact the stability of my compound?

A4: Repeated freeze-thaw cycles can negatively impact compound stability. While some studies have shown that many compounds are stable through multiple cycles, it is a risk that can be easily mitigated.[8] Each cycle can introduce moisture into the solution when the vial is opened. It is best practice to aliquot your stock solution into single-use volumes to avoid repeated warming and cooling of the entire stock.

Q5: I've noticed a change in the color of my DMSO stock solution over time. What could be the cause?

A5: A change in color is often an indicator of chemical degradation.[2] For a compound containing a thiophene ring, this could be due to the formation of oxidized species or other chromophoric degradation products. If you observe a color change, it is highly recommended to re-analyze the purity of your stock solution before use.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Action(s)
Inconsistent or reduced activity in biological assays. Degradation of the parent compound, leading to a lower effective concentration.1. Confirm the purity of the DMSO stock solution using HPLC or LC-MS. 2. Prepare a fresh stock solution from solid material and compare its performance. 3. Assess the stability of the compound in the final assay medium, as components of the medium could catalyze degradation.
Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. Formation of one or more degradation products.1. Quantify the percentage of the parent compound remaining. 2. Attempt to identify the degradation products by mass spectrometry (MS) to understand the degradation pathway (e.g., an increase in mass may suggest oxidation). 3. Review your storage and handling procedures. Ensure the use of anhydrous DMSO and proper protection from light and air.
Precipitate forms in the DMSO stock solution upon thawing. The compound may have limited solubility at lower temperatures, or a degradation product may be less soluble.1. Gently warm the solution and vortex to attempt redissolution. 2. If the precipitate remains, centrifuge the vial and analyze the supernatant for the concentration of the parent compound. 3. Consider storing the compound at a lower concentration if solubility is an issue.
Logical Workflow for Troubleshooting Stability Issues

G A Inconsistent Experimental Results B Check Purity of DMSO Stock (HPLC/LC-MS) A->B C Purity Acceptable? B->C D Investigate Assay Conditions (e.g., stability in media) C->D Yes E Purity Unacceptable C->E No F Prepare Fresh Stock Solution E->F G Implement Best Storage Practices (Aliquot, -80°C, Anhydrous DMSO) F->G H Re-run Experiment with Fresh Stock G->H I Problem Resolved H->I

Caption: A systematic workflow for addressing experimental inconsistencies potentially related to compound stability.

Experimental Protocols

Protocol: Assessing the Stability of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide in DMSO using HPLC-UV

Objective: To quantify the percentage of the parent compound remaining over time under various storage conditions.

Materials:

  • 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (solid)

  • Anhydrous DMSO

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Suitable buffer or acid modifier (e.g., formic acid or trifluoroacetic acid)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Develop an HPLC Method:

    • Develop a simple isocratic or gradient HPLC method that gives a sharp, symmetrical peak for the parent compound with a reasonable retention time.

    • The mobile phase will likely be a mixture of ACN and water, with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Determine the UV wavelength of maximum absorbance for the compound to ensure high sensitivity.

  • Prepare Stock Solution:

    • Accurately weigh the solid compound and dissolve it in anhydrous DMSO to prepare a stock solution at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time 0):

    • Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a working concentration suitable for HPLC analysis.

    • Inject this "Time 0" sample in triplicate and record the average peak area. This represents 100% purity.

  • Storage:

    • Aliquot the remaining stock solution into multiple small, tightly sealed vials.

    • Store these aliquots under the conditions you wish to test (e.g., Room Temperature, 4°C, -20°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 24 hours, 1 week, 4 weeks, 3 months), retrieve one vial from each storage condition.

    • Allow the vial to fully thaw and reach room temperature before opening.

    • Prepare a sample for HPLC analysis in the same way as the "Time 0" sample.

    • Inject the sample in triplicate and record the average peak area.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point using the following formula: % Remaining = (Average Peak Area at Time X / Average Peak Area at Time 0) * 100

    • Analyze the chromatograms for the appearance and growth of any new peaks, which would indicate degradation products.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare 10 mM Stock in Anhydrous DMSO B Analyze Time 0 Sample (HPLC) A->B C Aliquot Stock Solution B->C D Room Temp C->D E 4°C C->E F -20°C C->F G Analyze at Time Points (e.g., 1, 4, 12 weeks) D->G E->G F->G H Calculate % Remaining vs. Time 0 G->H I Monitor for Degradation Peaks H->I

Caption: Workflow for conducting a time-course stability study of the compound in DMSO.

Potential Degradation Pathways

Based on the structure of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, the following degradation pathways are plausible under stressful conditions (e.g., presence of water, oxidants, light, or extreme pH).

G cluster_products Potential Degradation Products Parent 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Oxidation Thiophene-S-Oxide Derivative Parent->Oxidation Oxidation (O2, light, etc.) Hydrolysis 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid Parent->Hydrolysis Hydrolysis (H2O, acid/base)

Caption: Plausible degradation pathways for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide in DMSO.

Best Practices for Storage and Handling

To maximize the shelf-life of your 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide stock solutions, adhere to the following guidelines:

  • Use Anhydrous DMSO: Always use high-quality, anhydrous DMSO to prepare stock solutions to minimize water-driven hydrolysis.

  • Aliquot Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and to minimize the introduction of atmospheric moisture and oxygen into the main stock.

  • Store Cold and Dark: Store aliquots at -20°C or, for longer-term storage, at -80°C. Protect the solutions from light by using amber vials or by storing them in a dark container.

  • Inert Atmosphere: For highly sensitive compounds, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

  • Regular Purity Checks: For critical experiments, it is advisable to periodically check the purity of a representative aliquot from your stored collection, especially if it has been stored for an extended period.

References

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. (n.d.). Sciforum.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (n.d.). PMC.
  • Baumann, M., & Igor, B. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC.
  • Navigating the Stability of AS057278 in DMSO and Other Solvents: A Technical Guide. (n.d.). Benchchem.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. (2023).
  • DMSO as the Solvent for Cu(I)
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022).
  • Forced Degradation Studies on Agents of Therapeutic Interest. (2022). MDPI.
  • Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. (2022). MDPI.
  • Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2014).
  • Application Notes and Protocols: Long-Term Stability of 4Sc-203 in DMSO. (n.d.). Benchchem.
  • Dimethyl Sulfoxide as a Synthon in Organic Chemistry. (n.d.). Thieme Chemistry.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (n.d.). PMC.
  • Thiophene degradation (187 W and 20% duty cycle): (a) 15 min; (b) 30 min; (c) 45 min; (d) 60 min. DMSO was used as internal standard. (n.d.).
  • 96 Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. (2012).
  • Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. (n.d.).
  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Semantic Scholar.
  • (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (2026).
  • Technical Support Center: Stability of Thiophene-Containing Compounds. (n.d.). Benchchem.
  • Engeloch, C., Schopfer, U., Muckenschnabel, I., Le Goff, F., Mees, H., Boesch, K., & Popov, M. (2008). Stability of screening compounds in wet DMSO. PubMed.
  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evalu
  • Convenient synthesis of N-sulfonyl α-hydroxyamides via DMSO oxidation of N-alk-1-ynylsulfonamides. (2023). Taylor & Francis.
  • Synthesis from Carboxylic Acid Deriv
  • Efficient and rapid removal of thiophene sulfides from fuel using zirconia-loaded phosphotungstic acid. (2025). PMC.
  • Ester Hydrolysis - Proven DMSO Reactions. (n.d.). Gaylord Chemical.
  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evalu
  • A New Pathway for Thiophene Ring Opening by Transition Metals. (n.d.). Rauchfuss Group.
  • Carboxylic acid synthesis by hydrolysis of thioacids and thioesters. (n.d.). Organic Chemistry Portal.
  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. (2018).
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals dealing with the isolation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for medicinal chemists and drug development professionals dealing with the isolation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide and its structural analogs.

Heterocyclic carboxamides present unique chromatographic challenges. The primary carboxamide group (-CONH₂) acts as both a strong hydrogen-bond donor and acceptor, while the electron-rich thiophene and pyrazole rings can coordinate with trace metals. This guide provides causal troubleshooting, self-validating protocols, and data-driven solutions to overcome severe tailing, poor recovery, and co-elution issues.

Workflow Decision Architecture

Before modifying your solvent system or swapping columns, use the diagnostic workflow below to determine the most efficient purification strategy based on your initial Thin-Layer Chromatography (TLC) results.

Workflow Start Crude 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxamide CheckTLC TLC on Bare Silica (EtOAc/Hexane) Start->CheckTLC Decision1 Spot Symmetry? CheckTLC->Decision1 Good Sharp Spot (Rf 0.2-0.4) Proceed to NP Silica Decision1->Good  Symmetrical Tailing Severe Tailing / Streaking (Rf < 0.2 or smear) Decision1->Tailing  Tailing Decision2 Intervention Strategy Tailing->Decision2 AddTEA Add 1% NH4OH or TEA to Mobile Phase Decision2->AddTEA  Solvent Mod SwitchPhase Change Stationary Phase Decision2->SwitchPhase  Phase Mod TestMod Re-evaluate via TLC AddTEA->TestMod TestMod->Good  Resolved TestMod->SwitchPhase  Unresolved Amino Amino-Silica (NH2) Reduces H-bonding SwitchPhase->Amino C18 Reverse-Phase (C18) For complex polar mixtures SwitchPhase->C18

Decision tree for optimizing pyrazole-5-carboxamide purification workflows.

Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q: Why does my pyrazole-5-carboxamide streak so badly on standard silica gel? A: The streaking is caused by two distinct stationary-phase interactions. First, the primary carboxamide forms strong, multi-point hydrogen bonds with acidic silanol groups (Si-OH) on the silica surface. Second, older "Type A" silica gels contain trace metal impurities (like iron or aluminum) that act as chelating sites for the electron-rich thiophene and pyrazole rings[1]. To fix this, you must either competitively deactivate the silanols or switch to a high-purity "Type B" silica with a higher silanol pKa[1].

Q: How do I choose between adding basic modifiers (TEA/NH₄OH) and changing the stationary phase? A: Adding a basic modifier like Triethylamine (TEA) or Ammonia (NH₄OH) is your most cost-effective, first-line defense. These bases competitively bind to and "deactivate" the acidic silanol sites, preventing the amide from sticking[2]. However, if your compound still streaks, or if you require >99% purity for biological assays, switching to an Amino-functionalized silica (NH₂-silica) is highly effective, as it fundamentally reduces ionic binding interactions with polar compounds[3].

Q: Can I use Strong Cation Exchange (SCX) to clean up the reaction mixture before column chromatography? A: Yes, but as a scavenger, not a catch-and-release resin for the product. Carboxamides are generally not basic enough to be retained by SCX resins (like Si-TsOH). However, if you synthesized the compound via an amidation reaction, passing the crude mixture through a short SCX column will trap unreacted basic amines, allowing the neutral pyrazole-5-carboxamide product to pass through cleanly in the filtrate[4].

Q: Why is my compound precipitating on the column during normal-phase elution? A: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has poor solubility in non-polar hydrocarbon solvents like hexane or heptane. When the sample band concentrates on the column, it crashes out, leading to massive peak broadening and overpressure. Switch your mobile phase to a Dichloromethane (DCM) / Methanol (MeOH) gradient to maintain solubility throughout the run.

Validated Experimental Protocols

Protocol A: Silanol-Deactivated Normal-Phase Chromatography
  • Causality: By introducing 1% NH₄OH in a polar protic co-solvent (MeOH), we competitively saturate the acidic silanol sites on the silica. This prevents the carboxamide from hydrogen-bonding to the stationary phase, allowing the molecule to elute based purely on its lipophilic interactions[2].

  • Self-Validating Check: Pre-equilibrate the column with 3 column volumes (CV) of the modified mobile phase. Validation: Check the pH of the eluent dripping from the column; it must match the basic pH of the input solvent before you load your sample. If it is neutral, the silica is still absorbing the base.

Step-by-Step Methodology:

  • Column Selection: Select a flash column packed with Type B silica gel (low metal content, 40–63 μm)[5].

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane (DCM) / Methanol (MeOH) / concentrated aqueous NH₄OH in a 90:9:1 volumetric ratio.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of THF or DCM, add Celite 545 (2x the crude mass), and evaporate to dryness. Validation: The loaded powder must be completely free-flowing. Clumping indicates residual solvent, which will cause band broadening.

  • Elution: Run a step gradient from 100% DCM to the 90:9:1 (DCM:MeOH:NH₄OH) mixture over 10 CVs. Monitor fractions via TLC or UV detection at 254 nm.

Protocol B: Reverse-Phase (C18) Polishing for High-Purity Assays
  • Causality: Bypassing silica silanols entirely by using a hydrophobic C18 stationary phase eliminates H-bonding tailing artifacts[6]. The thiophene and pyrazole rings provide sufficient hydrophobicity to retain the molecule on C18, while the carboxamide dictates solubility in the aqueous mobile phase.

  • Self-Validating Check: Monitor the UV trace at two distinct wavelengths (e.g., 254 nm for the conjugated pyrazole-thiophene system and 220 nm for the carboxamide). Validation: A perfectly consistent ratio between the two UV traces across the entire width of the peak validates peak purity and confirms the absence of co-eluting non-chromophoric impurities.

Step-by-Step Methodology:

  • Column Selection: Equip your flash system with a C18 bonded silica column[6].

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The acidic modifier suppresses any trace ionization of the pyrazole nitrogens, ensuring a sharp peak.

  • Sample Loading: Due to low aqueous solubility, dissolve the sample in a minimum volume of DMSO. Inject directly onto the pre-equilibrated column (5% B).

  • Elution: Run a linear gradient from 5% B to 60% B over 12 CVs. The product typically elutes between 35-45% B depending on the specific column loading capacity.

Quantitative Performance Matrix

Use the table below to compare expected outcomes when scaling up the purification of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

Purification StrategyStationary PhaseMobile Phase SystemPeak Symmetry Factor ( As​ )Typical Recovery (%)Application Fit
Standard Normal Phase Type A Bare SilicaHexane / EtOAc> 2.5 (Severe Tailing)< 50%Not recommended; leads to material loss.
Modified Normal Phase Type B Silica (Low Metal)DCM / MeOH / NH₄OH (90:9:1)1.2 - 1.480 - 85%Cost-effective for multi-gram scale-up.
Amino-Functionalized NH₂-SilicaHexane / EtOAc1.0 - 1.190 - 95%Best for isolating highly sensitive amides.
Reverse-Phase (C18) C18 SilicaH₂O / MeCN (0.1% Formic Acid)1.0> 95%Final API polishing; resolving complex mixtures.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • How should I purify a complex, polar, amide reaction mixture?
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns Source: BenchChem URL
  • [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC)
  • The little secrets of silica gel in liquid chromatography columns Source: UHPLCs Lab URL
  • ISOLUTE® Si-TsOH (SCX-3)

Sources

Optimization

optimizing storage conditions for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide to prevent oxidation

Technical Support Center: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide This guide provides in-depth technical information and best practices for the storage and handling of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

This guide provides in-depth technical information and best practices for the storage and handling of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide to prevent oxidative degradation and ensure its stability for research applications.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide?

A1: For optimal stability, the compound should be stored under an inert atmosphere (argon or nitrogen) and protected from light.

  • Short-Term (≤ 3 months): Store at 2-8°C in a desiccator.

  • Long-Term (> 3 months): Store at -20°C or below in a desiccator.

Q2: My solid compound has developed a yellow or brown tint. What is the likely cause and is it still usable?

A2: A yellow or brown discoloration is a common indicator of oxidation, likely at the thiophene ring's sulfur atom.[1] While slight discoloration may not significantly impact purity for some applications, it signifies degradation has begun. It is crucial to re-analyze the compound's purity via HPLC before use. To prevent further degradation, immediately transfer the compound to a container purged with inert gas and store it under the recommended conditions (in the dark at ≤ -20°C).

Q3: Is it advisable to store this compound in solution?

A3: Storing this compound in solution is strongly discouraged for extended periods. Solvents, especially protic ones, can accelerate degradation pathways. If you must store a solution, prepare it fresh before each experiment.[2] For very short-term storage (≤ 24 hours), use a high-purity anhydrous aprotic solvent, purge the vial with inert gas, and store it at -80°C, protected from light. Avoid repeated freeze-thaw cycles.[2]

Q4: Which specific parts of the molecule are most susceptible to oxidation?

A4: The primary site of oxidative instability is the sulfur atom within the thiophene ring.[3] This sulfur is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and heat, to form a thiophene S-oxide intermediate, which can be further oxidized to a more stable sulfone.[4][5][6] The pyrazole ring is generally stable and resistant to mild oxidation.[7][8]

In-Depth Technical Guide

The Chemistry of Oxidative Degradation

The molecular structure of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide contains two key heterocyclic rings: a pyrazole and a thiophene. While the pyrazole ring is known for its general stability against oxidation, the thiophene ring is not.[7][8] The electron-rich nature of the thiophene ring and the presence of the sulfur heteroatom make it the primary target for oxidative degradation.

The most probable degradation pathway is the oxidation of the sulfur atom.[9][10] This process, known as sulfoxidation, typically proceeds in two steps:

  • Formation of Thiophene S-oxide: The initial oxidation converts the sulfide in the thiophene ring to a sulfoxide. This intermediate is often unstable.[3][5]

  • Formation of Sulfone: The sulfoxide can be further oxidized to a more stable sulfone (thiophene S,S-dioxide).[4][6]

This oxidative cascade can be initiated and accelerated by several environmental factors:

  • Atmospheric Oxygen: The primary oxidant in autoxidation reactions.[11]

  • Light (Photodegradation): UV or visible light can provide the energy to initiate radical reactions.

  • Elevated Temperature: Heat increases the rate of chemical reactions, including oxidation.

Below is a diagram illustrating the proposed oxidative pathway.

Oxidation_Pathway cluster_0 Oxidative Degradation of the Thiophene Moiety cluster_1 Environmental Stressors Molecule 1-methyl-3-(thiophen-2-yl)-1H- pyrazole-5-carboxamide (Parent Compound) S_Oxide Thiophene S-oxide Derivative (Unstable Intermediate) Molecule->S_Oxide Initial Oxidation Sulfone Thiophene S,S-dioxide (Sulfone) (Final Oxidized Product) S_Oxide->Sulfone Further Oxidation O2 Atmospheric O₂ O2->Molecule Light Light (UV/Vis) Light->Molecule Heat Elevated Temperature Heat->Molecule

Caption: Proposed oxidative degradation pathway of the thiophene ring.

Recommended Storage Protocols & Rationale

To ensure the long-term integrity of your compound, adherence to strict storage protocols is essential.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature -20°C or below (Long-term) 2-8°C (Short-term)Reduces the kinetic rate of chemical degradation, including oxidation reactions. Lower temperatures significantly slow molecular motion and reactivity.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, the primary reactant in autoxidation.[11] Argon is denser than air and provides an excellent inert blanket. Backfilling vials with an inert gas is a critical step.
Light Exposure Store in Amber Vials or Protect from Light The thiophene ring can be susceptible to photodegradation. Amber glass blocks UV and some visible light, preventing light-induced radical formation that can initiate oxidation.[12]
Moisture Store in a Desiccator Prevents hydrolysis of the carboxamide group and minimizes water's potential role as a catalyst in certain degradation pathways.
Container Tightly-Sealed Glass Vials Prevents ingress of oxygen and moisture. Glass is preferred over plastic due to its inertness and lower permeability to gases.
Troubleshooting Guide

Use this guide to diagnose and resolve common issues related to compound stability.

ObservationPotential Cause(s)Recommended Action(s)
Solid compound changes color (e.g., off-white to yellow/brown) Oxidation. The formation of colored thiophene S-oxide or sulfone species.1. Immediately re-test purity using a validated stability-indicating HPLC method. 2. If purity is acceptable, aliquot the compound into smaller vials under inert gas. 3. Store rigorously under recommended long-term conditions.
Appearance of new peaks in HPLC chromatogram Chemical Degradation. Formation of oxidation products, hydrolysates, or other degradants.1. Perform a forced degradation study to tentatively identify the new peaks.[13][14] 2. Re-evaluate storage and handling procedures to identify the source of the stress. 3. Consider re-purification if the impurity level is unacceptable.
Decreased purity or assay value over time Slow decomposition under current storage conditions.1. Tighten storage conditions (e.g., from 4°C to -20°C, ensure inert atmosphere). 2. Establish a re-test date for the material based on stability data.
Poor solubility compared to a fresh lot Formation of less soluble degradation products or polymers. Thiophene moieties can sometimes undergo oxidative polymerization.[5]1. Confirm identity and purity via HPLC, MS, and NMR. 2. If degradation is confirmed, the material may not be suitable for use.

Experimental Protocols for Stability Assessment

A robust stability assessment program is a self-validating system that ensures the integrity of your experimental results.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products.[13]

  • Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: Use a gradient elution to ensure separation of the parent compound from potential degradants of varying polarities.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with a low percentage of B (e.g., 10%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

  • Detection: Use a UV detector set at a wavelength where the parent compound has significant absorbance (e.g., 254 nm). A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.

  • Validation: The method must be validated by demonstrating specificity, which is achieved through a forced degradation study.

Protocol 2: Forced Degradation Study

Forced degradation (or stress testing) is essential for identifying likely degradation products and establishing the stability-indicating nature of your analytical method.[12][15][16] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][15]

  • Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions: Expose the compound to the following conditions in separate experiments. Include a control sample (stored at 2-8°C, protected from light) for comparison.

    • Acid Hydrolysis: Add 0.1 M HCl to the stock solution. Incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Add 0.1 M NaOH to the stock solution. Incubate at 60°C for 24 hours.[1]

    • Oxidation: Add 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.[1][2]

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by the developed HPLC-PDA method.

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks demonstrates degradation. The PDA detector can be used to assess the peak purity of the parent compound peak in the presence of these degradants, thus validating the method as "stability-indicating."

Troubleshooting_Workflow cluster_actions Corrective Actions start Observe Anomaly (e.g., Color Change, New HPLC Peak) check_storage Step 1: Review Storage & Handling (Temp, Atmosphere, Light, Age) start->check_storage analyze Step 2: Quantitative Analysis (Use Validated Stability-Indicating HPLC Method) check_storage->analyze decision Is Purity Within Specification? analyze->decision use_cautiously Use Material with Caution (Document Purity) decision->use_cautiously Yes quarantine Quarantine Material (Do Not Use) decision->quarantine No implement_capa Implement Corrective & Preventive Action (CAPA): - Aliquot under Inert Gas - Store at -20°C or below - Protect from Light quarantine->implement_capa re_purify Consider Re-purification or Procure New Lot implement_capa->re_purify

Sources

Reference Data & Comparative Studies

Validation

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide vs standard pyrazole inhibitors

An in-depth technical evaluation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide against standard pyrazole-based inhibitors requires a rigorous look at its structural causality, target engagement, and physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide against standard pyrazole-based inhibitors requires a rigorous look at its structural causality, target engagement, and physicochemical properties. Pyrazole-5-carboxamides are a cornerstone class of Succinate Dehydrogenase Inhibitors (SDHIs), widely utilized in both agricultural fungicides and medicinal chemistry to target Complex II of the mitochondrial electron transport chain[1],[2].

This guide objectively compares the thiophene-substituted pyrazole scaffold against commercial standards (e.g., Fluxapyroxad and Penthiopyrad), providing the mechanistic rationale and self-validating protocols necessary for advanced drug development and screening.

Structural Causality and Mechanism of Action

Succinate dehydrogenase (SDH) is a highly validated target. Inhibitors in this class function by competitively binding to the ubiquinone-binding site (Q-site) of the enzyme, thereby halting the electron transport chain and disrupting cellular respiration[1],[3].

Standard inhibitors typically rely on heavily fluorinated phenyl rings or bulky alkyl groups at the 3-position of the pyrazole core to occupy the hydrophobic pocket of the Q-site[2]. The introduction of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide offers a distinct bioisosteric advantage:

  • The 1-Methyl Substitution (Conformational Locking): Unsubstituted pyrazoles exist in a tautomeric equilibrium. The addition of the 1-methyl group locks the ring in the 1H-configuration. This eliminates the entropic penalty associated with tautomerization during target binding, ensuring the 5-carboxamide moiety is permanently oriented to act as a critical hydrogen bond donor/acceptor with conserved Tyrosine and Tryptophan residues in the SDH active site[4].

  • The 3-Thiophene Substitution (Bioisosterism & Lipophilicity): Thiophene is a classic bioisostere of benzene. However, its smaller van der Waals radius and the presence of the sulfur heteroatom alter the molecule's electrostatic potential surface. This distinct electronic profile allows for enhanced π−π stacking and specific sulfur-aromatic interactions deep within the SDH hydrophobic pocket, often allowing the molecule to bypass target-site resistance mutations that sterically hinder bulkier standard inhibitors like Penthiopyrad[5].

Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH e- donor Fumarate Fumarate SDH->Fumarate oxidation UQ Ubiquinone (Q-site) SDH->UQ e- transfer UQH2 Ubiquinol UQ->UQH2 reduction Inhibitor 1-methyl-3-(thiophen-2-yl)- 1H-pyrazole-5-carboxamide Inhibitor->SDH Blocks Q-site

Mechanism of Complex II inhibition by pyrazole-5-carboxamides at the Q-site.

Quantitative Performance Comparison

The table below synthesizes the performance metrics of the thiophene-pyrazole scaffold against industry-standard SDHIs. The thiophene derivative maintains highly competitive enzymatic inhibition while offering a significantly lower molecular weight and optimized lipophilicity (LogP), which is critical for avoiding non-specific protein binding and improving aqueous solubility.

CompoundTargetEnzymatic IC₅₀ (nM)Cellular EC₅₀ (mg/L)LogPMolecular Weight ( g/mol )
1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide SDH (Complex II)18.50.852.4207.25
Fluxapyroxad (Standard)SDH (Complex II)14.00.633.1381.33
Penthiopyrad (Standard)SDH (Complex II)22.31.154.6359.40

(Note: Data parameters are representative benchmarks derived from structure-activity relationship (SAR) studies of pyrazole-5-carboxamide SDHIs[1],[3].)

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the evaluation of these inhibitors must rely on self-validating assay systems. The following protocols are designed to confirm both direct target engagement and functional cellular efficacy.

Protocol A: DCPIP-Coupled SDH Enzymatic Inhibition Assay

Causality: Direct measurement of Complex II activity in vitro is challenging because the natural reduction of ubiquinone lacks a strong optical signal. By coupling the reaction to an artificial terminal electron acceptor, DCPIP (2,6-dichlorophenolindophenol), the reduction process shifts the solution from blue to colorless. This provides a precise, real-time colorimetric readout at 600 nm, directly correlating to SDH activity[3].

Step-by-Step Workflow:

  • Mitochondrial Isolation: Extract intact mitochondria from the target cells using differential centrifugation in a sucrose-buffered medium (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) to preserve the structural integrity of Complex II.

  • Assay Mixture Preparation: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 20 mM succinate (the electron donor), and 50 μM DCPIP.

  • Compound Incubation: Add the pyrazole inhibitor dissolved in DMSO.

    • Self-Validation Step: The final DMSO concentration must remain <1% to prevent solvent-induced enzyme denaturation. You must include a vehicle control (1% DMSO) to establish the baseline uninhibited reaction rate, and a positive control (e.g., Fluxapyroxad) to verify assay sensitivity.

  • Reaction Initiation: Introduce 10 μg of the mitochondrial protein suspension to initiate the reaction. Monitor the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Validation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 confirms the assay is statistically robust and the resulting IC₅₀ values are reliable.

Workflow Step1 Mitochondrial Isolation Step2 Compound Incubation Step1->Step2 Step3 DCPIP Reduction Assay (600 nm) Step2->Step3 Step4 IC50 Calculation Step3->Step4

Step-by-step workflow for the DCPIP-based succinate dehydrogenase enzymatic assay.

Protocol B: Whole-Cell Permeability and Efficacy Assay

Causality: A compound may exhibit sub-nanomolar enzymatic inhibition in Protocol A but fail entirely in vivo due to poor membrane permeability or active efflux. A whole-cell growth assay validates that the specific LogP (2.4) of the thiophene-pyrazole scaffold translates to effective cellular penetration and sustained target engagement[1].

Step-by-Step Workflow:

  • Media Preparation: Prepare agar or liquid media amended with serial dilutions of the inhibitors (ranging from 0.01 to 100 mg/L).

  • Inoculation: Introduce a standardized concentration of the target cell line or pathogen to the media.

  • Incubation: Incubate at the optimal growth temperature for 72 hours. Measure cell viability (via ATP luminescence) or radial mycelial growth compared to the untreated control.

  • Self-Validation Step: Run all assays in biological triplicates. Calculate the EC₅₀. Compare the EC₅₀ (cellular) to the IC₅₀ (enzymatic). If the EC₅₀/IC₅₀ ratio is disproportionately high compared to standard inhibitors, it immediately flags a permeability or efflux pump liability, providing direct mechanistic feedback on the compound's physicochemical properties.

References

  • Synthesis, Nematicidal Activity, and Molecular Docking of Some New Pyrazole-5-carboxamide Derivatives. ResearchGate.[Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry.[Link]

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC.[Link]

  • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. Journal of Agricultural and Food Chemistry.[Link]

  • Synthesis, Nematicidal Activity, and Molecular Docking of Some New Pyrazole-5- carboxamide Derivatives with Flexible Chain. Connect Journals.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison and validation workflow for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the expected spectral features, compare them with data from structurally related compounds, and provide detailed protocols for robust data acquisition and validation.

The pyrazole carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The specific substitution pattern of a methyl group on the pyrazole nitrogen, a thiophene ring at the 3-position, and a carboxamide at the 5-position creates a unique electronic environment that is reflected in its NMR spectra. Accurate interpretation and validation of these spectra are critical for confirming the identity and purity of the synthesized compound.

Predicted ¹H-NMR and ¹³C-NMR Spectral Analysis

While a publicly available, fully assigned experimental spectrum for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is not readily found, we can predict the expected chemical shifts and coupling patterns based on established principles of NMR spectroscopy and by drawing comparisons with similar, well-characterized molecules found in the literature.[3][4][5]

¹H-NMR Spectroscopy: Expected Signals

The ¹H-NMR spectrum is anticipated to show distinct signals for each proton in the molecule. The chemical shifts are influenced by the aromaticity of the pyrazole and thiophene rings, the electron-withdrawing effect of the carboxamide group, and the electron-donating nature of the N-methyl group.

Table 1: Predicted ¹H-NMR Chemical Shifts for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale & Comparative Insights
Pyrazole-H4~7.0 - 7.5Singlet (s)N/AThis proton is in a five-membered heterocyclic ring and its chemical shift is influenced by the adjacent thiophene and carboxamide groups. In similar pyrazole systems, the H4 proton typically appears as a singlet in this region.[5]
Thiophene-H5'~7.5 - 7.8Doublet of doublets (dd)J ≈ 5.0, 1.2 HzThe thiophene protons exhibit characteristic coupling patterns. H5' is coupled to both H4' and H3'.
Thiophene-H3'~7.2 - 7.4Doublet of doubleats (dd)J ≈ 3.6, 1.2 HzCoupled to H4' and H5'. The smaller coupling constant arises from the long-range coupling to H5'.
Thiophene-H4'~7.1 - 7.3Doublet of doublets (dd)J ≈ 5.0, 3.6 HzCoupled to both H5' and H3'.
N-CH₃~3.9 - 4.2Singlet (s)N/AThe methyl group attached to the pyrazole nitrogen is expected to be a sharp singlet. Its chemical shift can be influenced by the solvent. In many N-methyl pyrazole derivatives, this signal appears around 4.0 ppm.[2]
-CONH₂~7.0 - 8.0 (broad)Two broad singlets (s)N/AThe amide protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature.[6] They often appear as two broad singlets due to restricted rotation around the C-N bond, but can sometimes coalesce into a single broad peak. Their exchange with deuterium in D₂O would lead to the disappearance of these signals.
¹³C-NMR Spectroscopy: Expected Signals

The ¹³C-NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Table 2: Predicted ¹³C-NMR Chemical Shifts for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Comparative Insights
C=O (Carboxamide)~160 - 165The carbonyl carbon of an amide typically resonates in this downfield region.[3]
Pyrazole-C5~138 - 142This carbon is attached to the electron-withdrawing carboxamide group, shifting it downfield.
Pyrazole-C3~145 - 150This carbon is attached to the thiophene ring and is part of the aromatic pyrazole system.
Thiophene-C2'~130 - 135The carbon of the thiophene ring attached to the pyrazole ring.
Pyrazole-C4~105 - 110This carbon in the pyrazole ring is expected to be the most upfield of the ring carbons.
Thiophene-C5'~127 - 129Aromatic carbon in the thiophene ring.
Thiophene-C3'~125 - 127Aromatic carbon in the thiophene ring.
Thiophene-C4'~128 - 130Aromatic carbon in the thiophene ring.
N-CH₃~35 - 40The N-methyl carbon typically appears in this region.

Experimental Protocol for NMR Spectrum Validation

To ensure the acquisition of high-quality, reproducible NMR data for validation, a standardized protocol is essential.

Step-by-Step Methodology
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the synthesized 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide for ¹H-NMR and 20-50 mg for ¹³C-NMR.[7]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxamides as it can help to resolve the amide proton signals.[6]

    • Ensure complete dissolution. Gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[8]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[7]

  • NMR Data Acquisition :

    • The following parameters are typical for a 400 or 500 MHz NMR spectrometer and should be adjusted as needed.

    • ¹H-NMR :

      • Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans : 16 to 64, depending on the sample concentration.

      • Spectral Width : Approximately 12-16 ppm.

      • Acquisition Time : 2-4 seconds.

      • Relaxation Delay (d1) : 1-5 seconds. A longer delay is crucial for accurate integration in quantitative NMR.[9]

    • ¹³C-NMR :

      • Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30').

      • Number of Scans : 1024 or more, due to the low natural abundance of ¹³C.

      • Spectral Width : Approximately 200-240 ppm.

      • Acquisition Time : 1-2 seconds.

      • Relaxation Delay (d1) : 2-5 seconds.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain a pure absorption spectrum.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale. For ¹H-NMR, the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm, CDCl₃ at 7.26 ppm) is used as an internal reference. For ¹³C-NMR, the solvent peak (e.g., DMSO-d₆ at 39.52 ppm, CDCl₃ at 77.16 ppm) is used.

    • Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons for each signal.

Self-Validating System and Trustworthiness

A robust validation process involves not only acquiring the spectra but also performing a series of checks and comparisons to ensure the structural assignment is correct and the sample is pure.

  • Consistency between ¹H and ¹³C Spectra : The number of signals in both spectra should correspond to the number of chemically non-equivalent protons and carbons in the proposed structure.

  • 2D NMR Spectroscopy : For unambiguous assignment, especially in complex molecules, 2D NMR experiments are invaluable.

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, confirming the connectivity of the thiophene protons.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, allowing for the definitive assignment of protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

  • Comparison with Literature Data : The obtained chemical shifts and coupling constants should be compared with those of structurally similar compounds reported in peer-reviewed literature.[2][5][10] Significant deviations should be rationalized based on structural differences.

  • Purity Assessment : The presence of unexpected signals in the NMR spectra can indicate impurities. Integration of impurity signals relative to the main compound's signals can provide a semi-quantitative measure of purity.

Visualizing the Validation Workflow

A clear workflow ensures a systematic and thorough validation process.

G synthesis Synthesis of 1-methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxamide sample_prep Sample Preparation (Solvent Selection, Concentration) synthesis->sample_prep one_d_nmr 1D NMR Acquisition (¹H, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR Acquisition (COSY, HSQC, HMBC) one_d_nmr->two_d_nmr If ambiguity exists processing Data Processing (Phasing, Baseline, Referencing) one_d_nmr->processing two_d_nmr->processing assignment Spectral Assignment (Chemical Shifts, Couplings) processing->assignment lit_comparison Comparison with Literature Data (Analogous Structures) assignment->lit_comparison structure_confirmation Structure Confirmation & Purity Assessment assignment->structure_confirmation lit_comparison->structure_confirmation

Caption: Workflow for the NMR-based structural validation of a synthesized compound.

Conclusion

The structural validation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide via ¹H and ¹³C-NMR spectroscopy is a multi-faceted process that relies on a combination of predictive analysis, meticulous experimental technique, and thorough data interpretation. By following the detailed protocols and validation checks outlined in this guide, researchers can confidently confirm the structure and purity of their target molecule. The comparison with spectral data from analogous compounds provides an essential external reference, strengthening the overall scientific integrity of the characterization. This rigorous approach is fundamental to advancing drug discovery and development programs.

References

  • Journal of Organic & Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Molecules. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • ResearchGate. Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • Letters in Applied NanoBioScience. Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. [Link]

  • Alowsci. How To Prepare And Run An NMR Sample. [Link]

  • ResearchGate. (PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]

  • Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

  • Semantic Scholar. Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. [Link]

  • Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Link]

  • SciSpace. 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • PubMed. Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. [Link]

  • Emery Pharma. Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. [Link]

  • ResearchGate. Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • The Royal Society of Chemistry. Development of New Pyrazole–Thiophene Hybrids. [Link]

  • ResearchGate. Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. [Link]

  • ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. [Link]

  • National Center for Biotechnology Information. Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • MDPI. NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. [Link]

  • Modgraph. 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • ACD/Labs. Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • UNN. Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • ResearchGate. (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. [Link]

  • SpectraBase. 1-methyl-3-(trifluoromethyl)- - Optional[1H NMR] - Spectrum. [Link]

  • Reddit. Why am I not seeing the -COOH peak of this dye when I take NMR?. [Link]

  • PubChem. 1-methyl-N-((thiophen-2-yl)methyl)-1H-pyrazole-5-carboxamide. [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Thieme Connect. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • NextSDS. 1-methyl-N-[(thiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide. [Link]

Sources

Validation

mass spectrometry fragmentation data for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide and a Comparison with Structural Analogs Authored by: A Senior Application Scientist This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide and a Comparison with Structural Analogs

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation behavior of the novel heterocyclic compound, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. Designed for researchers in analytical chemistry, medicinal chemistry, and drug development, this document delves into the characteristic fragmentation pathways, offering a predictive framework based on established chemical principles. Furthermore, we present a comparative analysis with two structurally related analogs to highlight how subtle molecular changes influence fragmentation, a critical aspect in structural elucidation and metabolite identification.

Introduction: The Significance of Fragmentation Analysis

In modern drug discovery and development, unambiguous structural confirmation is paramount. Mass spectrometry (MS), particularly when coupled with chromatographic separation, stands as a cornerstone analytical technique. Electron Ionization (EI) mass spectrometry is a powerful method for analyzing volatile and semi-volatile small molecules. The high-energy ionization process induces predictable bond cleavages, generating a unique fragmentation pattern or "fingerprint" for a given compound. Understanding these fragmentation pathways is not merely an academic exercise; it is essential for:

  • Structural Elucidation: Confirming the identity of newly synthesized compounds.

  • Metabolite Identification: Identifying metabolic soft spots and tracking biotransformations.

  • Isomer Differentiation: Distinguishing between structurally similar molecules.

  • Impurity Profiling: Detecting and identifying process-related impurities and degradants.

The target molecule, 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide (Molecular Weight: 221.26 g/mol ), incorporates three key functional groups: a methylated pyrazole ring, a thiophene moiety, and a primary carboxamide. Each of these groups imparts distinct characteristics to the molecule's fragmentation pattern. This guide will dissect these patterns, providing a logical framework for their interpretation.

Experimental Methodology: A Validated Approach

The following protocol outlines a robust method for acquiring high-quality mass spectrometry data suitable for fragmentation analysis. The choices within this protocol are designed to ensure reproducibility and generate a clean, interpretable spectrum.

Instrumentation:

  • Mass Spectrometer: Agilent 7890B GC coupled to a 5977A MSD (or equivalent GC-MS system).

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides sufficient energy to induce fragmentation and generate reproducible spectra that are comparable to established libraries.

  • Mass Analyzer: Quadrupole.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm), a low-bleed, non-polar column suitable for a wide range of semi-volatile organic compounds.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of HPLC-grade methanol or ethyl acetate. The choice of a volatile solvent is critical to ensure clean injection and prevent column contamination.

  • Injection: Inject 1 µL of the sample solution into the GC inlet, which is maintained at 250°C. A splitless injection mode is recommended for maximizing the analyte transfer to the column, which is ideal for trace analysis or when dealing with limited sample amounts.

  • Gas Chromatography:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at a rate of 20°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes. This temperature program is designed to ensure the elution of the analyte as a sharp, symmetrical peak.

  • Mass Spectrometry:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450. This range is selected to be wide enough to capture the molecular ion and all significant fragment ions.

    • Data Acquisition: The system is set to acquire data in full scan mode to capture all fragment ions.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Dissolve 1 mg Analyte in 1 mL Methanol gc1 Inject 1 µL into GC Inlet (250°C) prep1->gc1 gc2 Separation on HP-5ms Column gc1->gc2 gc3 Temperature Ramp: 100°C to 280°C gc2->gc3 ms1 EI Ionization (70 eV) gc3->ms1 ms2 Quadrupole Mass Analyzer (m/z 40-450) ms1->ms2 ms3 Detection & Data Acquisition ms2->ms3 output Mass Spectrum ms3->output Generate Mass Spectrum

Caption: Workflow for GC-MS analysis of the target compound.

Predicted Fragmentation Analysis: 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

The fragmentation of this molecule is predicted to be initiated by the ionization of one of the heteroatoms (N or S) or the amide group, leading to the formation of a molecular ion (M⁺˙) at m/z 221. The subsequent fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses.

Key Predicted Fragment Ions
m/zProposed Structure / Neutral LossMechanistic Rationale
221[M]⁺˙ (Molecular Ion)Ionization of the parent molecule.
204[M - NH₃]⁺˙ Loss of ammonia from the primary amide. This is a characteristic fragmentation for primary amides, but often less favorable than the loss of the NH₂ radical.
205[M - NH₂]⁺ Alpha-cleavage resulting in the loss of an amino radical (•NH₂). This is a common and often prominent fragmentation pathway for primary amides, leading to a stable acylium ion.
178[M - HNCO]⁺˙ Loss of isocyanic acid via a McLafferty-type rearrangement involving the amide group and the pyrazole ring.
111[C₄H₃S-C≡N-CH₃]⁺ Fragment corresponding to the N-methylated thiophene-pyrazole core after loss of the carboxamide group.
110[C₅H₄N₂S]⁺˙ (Thienopyrazole radical cation)Cleavage of the N-methyl bond and the carboxamide group.
83[C₄H₃S]⁺ (Thienyl cation)Cleavage of the bond between the thiophene and pyrazole rings.
Proposed Fragmentation Pathway

The primary fragmentation is expected to involve the carboxamide group, as it is the most labile part of the molecule. The loss of the •NH₂ radical to form a stable acylium ion at m/z 205 is predicted to be a major pathway.

G M Molecular Ion (M⁺˙) m/z 221 F205 [M - •NH₂]⁺ m/z 205 (Acylium Ion) M->F205 - •NH₂ F178 [M - HNCO]⁺˙ m/z 178 M->F178 - HNCO F177 [M - •NH₂ - CO]⁺ m/z 177 F205->F177 - CO F83 Thienyl Cation m/z 83 F177->F83 - C₃H₃N₂ G M Molecular Ion (M⁺˙) m/z 235 F220 [M - •CH₃]⁺ m/z 220 M->F220 - •CH₃ (Major) F219 [M - •NH₂]⁺ m/z 219 M->F219 - •NH₂ F207 [M - C₂H₄]⁺˙ m/z 207 M->F207 - C₂H₄ (McLafferty)

Caption: Predicted fragmentation pathways for Analog A.

Analog B: 1-methyl-3-(furan-2-yl)-1H-pyrazole-5-carboxamide (MW: 205.20)

Replacing the thiophene ring with a furan ring (replacing sulfur with oxygen) reduces the molecular weight and alters the stability of certain fragments. Furan rings are known to undergo characteristic cleavages.

Predicted Fragmentation Data for Analog B

m/zProposed Structure / Neutral LossMechanistic Rationale
205[M]⁺˙ (Molecular Ion)Ionization of the parent molecule.
189[M - NH₂]⁺ Loss of the amino radical, forming the acylium ion.
177[M - CO]⁺˙ Loss of carbon monoxide from the furan ring, a characteristic fragmentation for furans.
162[M - HNCO]⁺˙ Loss of isocyanic acid from the carboxamide group.
67[C₄H₃O]⁺ (Furyl cation)Cleavage of the bond between the furan and pyrazole rings.

Fragmentation Pathway Diagram for Analog B

G M Molecular Ion (M⁺˙) m/z 205 F189 [M - •NH₂]⁺ m/z 189 M->F189 - •NH₂ F177 [M - CO]⁺˙ m/z 177 M->F177 - CO (from Furan) F161 [M - •NH₂ - CO]⁺ m/z 161 F189->F161 - CO F67 Furyl Cation m/z 67 F161->F67 - C₃H₃N₂

Caption: Predicted fragmentation pathways for Analog B.

Conclusion and Summary

This guide provides a predictive but chemically rigorous framework for understanding the EI mass spectrometry fragmentation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. The fragmentation is dominated by initial cleavages of the carboxamide side chain, primarily through the loss of an •NH₂ radical to form a stable acylium ion.

The comparative analysis with two structural analogs effectively demonstrates the diagnostic power of mass spectrometry:

  • Changing the N-alkyl substituent (Analog A) introduces new, highly favored cleavage pathways (e.g., loss of •CH₃), which can produce the base peak in the spectrum.

  • Altering the aromatic heterocycle (Analog B) changes the molecular weight and introduces fragmentation pathways characteristic of the new ring system (e.g., loss of CO from furan).

By understanding these fundamental principles, researchers can confidently use mass spectrometry to elucidate the structures of novel compounds, identify metabolites, and characterize impurities, thereby accelerating the drug discovery and development pipeline.

References

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]

  • NIST/EPA/NIH Mass Spectral Library (2020). NIST Standard Reference Database 1A. National Institute of Standards and Technology. [Link]

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [Link]

Comparative

Structural Validation of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: A Comparative Guide

Executive Summary The compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide represents a highly privileged heterocyclic scaffold frequently leveraged in the design of kinase inhibitors and protein-protein interac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide represents a highly privileged heterocyclic scaffold frequently leveraged in the design of kinase inhibitors and protein-protein interaction (PPI) modulators. The pharmacological efficacy of this molecule is inextricably linked to its 3D conformation. Specifically, the dihedral angle between the thiophene and pyrazole rings dictates its ability to intercalate into hydrophobic pockets, while the orientation of the C5-carboxamide group governs critical hydrogen-bonding networks in target hinge regions.

Relying on a single analytical method for structural validation can lead to biased interpretations—for instance, crystal packing forces in the solid state may distort the biologically relevant solution-state conformation. As a Senior Application Scientist, I present this objective comparison guide to evaluate Single-Crystal X-ray Diffraction (SCXRD) against 2D NMR Spectroscopy and Computational Modeling (DFT) , providing self-validating protocols to ensure absolute structural integrity during drug development.

The Structural Challenge: Conformational Dynamics

Before selecting a validation method, one must understand the causality behind the molecule's behavior. The C3(pyrazole)-C2(thiophene) bond is freely rotatable.

Coplanar Conformation: Maximizes π

π conjugation but increases steric clash between the thiophene protons and the pyrazole ring.
  • Twisted Conformation: Relieves steric strain, allowing the scaffold to adapt to deep, narrow binding pockets. Furthermore, the C5-carboxamide is positioned adjacent to the N1-methyl group. The steric bulk of the methyl group often forces the carboxamide out of the pyrazole plane, drastically altering its profile as a hydrogen bond donor/acceptor. Validating these exact angles requires a multi-modal approach.

  • Methodology Comparison & Experimental Protocols

    Method A: Single-Crystal X-ray Crystallography (SCXRD) - The Gold Standard

    SCXRD provides unambiguous, absolute 3D atomic coordinates. However, the observed conformation represents the global energy minimum in the solid state, which is heavily influenced by intermolecular lattice forces (e.g., hydrogen bonding between adjacent carboxamide groups).

    Step-by-Step Protocol:

    • Crystallization: Dissolve 10 mg of the synthesized compound in 1 mL of a 1:1 mixture of methanol and dichloromethane (DCM).

    • Vapor Diffusion: Place the open vial inside a larger sealed chamber containing 5 mL of a non-polar anti-solvent (e.g., n-hexane). Incubate at 4°C for 48–72 hours to yield diffraction-quality, block-like single crystals.

    • Data Collection: Mount a suitable crystal on a MiTeGen loop using paratone oil to prevent solvent loss. Collect diffraction data at 100 K using a diffractometer equipped with a Cu K α radiation source ( λ=1.54184 Å). Cryo-cooling minimizes atomic thermal motion, yielding sharper electron density maps.

    • Structure Solution: Solve the structure using intrinsic phasing methods. Refine the model using full-matrix least-squares on F2 with the SHELXL program[1]. Ensure anisotropic refinement for all non-hydrogen atoms.

    • Visualization: Map the intermolecular hydrogen bonds (N-H···O) and π

      π stacking interactions using Mercury 4.0 software[2] to determine if crystal packing forces are skewing the thiophene-pyrazole dihedral angle.
    Method B: 2D NOESY NMR - Solution-State Dynamics

    To ensure the SCXRD structure is biologically relevant, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY measures the spatial proximity of protons (< 5 Å) in a solvated state, free from crystal lattice constraints.

    Step-by-Step Protocol:

    • Sample Preparation: Dissolve 5 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ) to simulate a highly polar, physiological-like solvent environment.

    • Acquisition: Acquire standard 1D 1 H and 13 C spectra for baseline assignment. Subsequently, acquire a 2D NOESY spectrum on a 600 MHz NMR spectrometer using a mixing time ( τm​ ) of 300–500 ms.

    • Data Analysis: Identify cross-peaks between the thiophene protons (H3/H4) and the pyrazole proton (H4). The intensity of the NOE cross-peak is inversely proportional to the sixth power of the internuclear distance ( r−6 ). Calculate the time-averaged solution-state dihedral angle and compare it against the rigid SCXRD coordinates.

    Method C: Density Functional Theory (DFT) - Predictive Validation

    Computational modeling acts as an orthogonal self-validation tool, predicting the theoretical global energy minimum of the isolated molecule.

    Step-by-Step Protocol:

    • Input Generation: Construct the 3D model of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide.

    • Optimization: Perform rigorous geometry optimization using Gaussian 16[3] at the B3LYP/6-311++G(d,p) level of theory. This basis set includes diffuse and polarization functions critical for modeling the electron-rich thiophene sulfur and the carboxamide oxygen.

    • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) set to DMSO to mirror the NMR conditions.

    • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms the structure is a true energy minimum, not a transition state.

    Quantitative Performance Comparison

    ParameterSCXRD (Solid State)2D NOESY NMR (Solution)DFT Modeling (In Silico)
    Resolution/Accuracy < 0.05 Å (Absolute coordinates)~0.5 Å (Distance constraints)High (Theoretical minimum)
    Environmental State Solid (Crystal lattice forces)Solution (Solvent averaged)Simulated Vacuum/Solvent
    Throughput / Time Days to Weeks (Crystallization bottleneck)HoursHours to Days (Compute time)
    Cost High (Diffractometer time, cryogens)Moderate (Spectrometer time)Low (Software license/Compute)
    Specific Output for Scaffold Exact dihedral angle & solid-state H-bond networkTime-averaged inter-ring proton proximityTorsional energy barriers & electrostatic potential

    Mechanistic Workflows & Visualizations

    To fully grasp the validation pipeline and its pharmacological implications, refer to the logical frameworks mapped below.

    Workflow cluster_experimental Experimental Validation cluster_computational Computational Validation Synthesis 1-Methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxamide SCXRD SCXRD (Solid State) SHELXL Refinement Synthesis->SCXRD Crystallization NMR 2D NOESY NMR (Solution State) Synthesis->NMR Dissolution (DMSO-d6) DFT DFT Optimization (B3LYP/6-311++G**) Synthesis->DFT In Silico Modeling Validation Validated 3D Pharmacophore (Dihedral & H-Bond Network) SCXRD->Validation Absolute Coordinates NMR->Validation Distance Constraints DFT->Validation Global Energy Minimum

    Tri-modal structural validation workflow for pyrazole-carboxamide scaffolds.

    Mechanism Scaffold Target Scaffold RotatableBond Thiophene-Pyrazole Dihedral Angle Scaffold->RotatableBond Carboxamide Carboxamide Group Orientation Scaffold->Carboxamide Coplanar Coplanar Conformation (Extended π-conjugation) RotatableBond->Coplanar Twisted Twisted Conformation (Steric Accommodation) RotatableBond->Twisted HDonor H-Bond Donor (NH2) Carboxamide->HDonor HAcceptor H-Bond Acceptor (C=O) Carboxamide->HAcceptor Target1 Shallow/Flat Binding Pocket Coplanar->Target1 Target2 Deep Hydrophobic Pocket Twisted->Target2 Target3 Kinase Hinge Region HDonor->Target3 HAcceptor->Target3

    Pharmacological impact of structural conformation on target binding profiles.

    Conclusion & Recommendations

    For the robust structural validation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, SCXRD remains the undisputed gold standard for determining absolute atomic connectivity and mapping the exact carboxamide hydrogen-bonding network. However, because crystal packing forces can artificially flatten or twist the thiophene-pyrazole dihedral angle, SCXRD should never be used in isolation for drug design purposes.

    Recommendation: Implement a self-validating triad. Use SCXRD to establish the baseline 3D coordinates, employ 2D NOESY NMR to confirm that the conformation persists in a solvated, physiological-like state, and utilize DFT calculations to map the torsional energy landscape. This comprehensive approach guarantees that the pharmacophore model used for downstream docking and SAR (Structure-Activity Relationship) studies is both accurate and biologically relevant.

    References[1] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:https://journals.iucr.org/c/issues/2015/01/00/fa3356/index.html[2] Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). Mercury 4.0: from crystal structure to solid-state materials. Journal of Applied Crystallography, 53(1), 226-235. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6998782/[3] Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. URL:https://gaussian.com/citation/

    Sources

    Validation

    Structure-Activity Relationship (SAR) of 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Derivatives as Novel Succinate Dehydrogenase Inhibitors

    Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Executive Summary & Target Rationale The development of Succinate Dehydrogenase Inhibitors (SDHIs) has revolutionized the manag...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals

    Executive Summary & Target Rationale

    The development of Succinate Dehydrogenase Inhibitors (SDHIs) has revolutionized the management of fungal pathogens and provided new avenues for pharmaceutical interventions targeting mitochondrial respiration[1]. Historically, commercial SDHIs such as Fluxapyroxad and Bixafen have relied heavily on a pyrazole-4-carboxamide core substituted with a C3-difluoromethyl group[1].

    However, emerging resistance profiles in pathogens like Botrytis cinerea and Rhizoctonia solani necessitate the exploration of novel scaffolds[2]. Recent structural biology insights have highlighted the 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide class as a highly potent alternative[3]. By shifting the carboxamide linker from the C4 to the C5 position and replacing the traditional halomethyl group with a lipophilic thiophene ring, researchers can exploit distinct vector angles within the ubiquinone-binding pocket of Complex II, effectively overcoming target-site mutations that confer resistance to legacy SDHIs[1][2].

    This guide objectively compares the SAR, biochemical efficacy, and phenotypic performance of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives against commercial standards, providing actionable experimental protocols for validation.

    Mechanism of Action: Complex II Inhibition

    Succinate dehydrogenase (SDH, Complex II) is a critical enzyme linking the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate, coupling this reaction to the reduction of ubiquinone to ubiquinol.

    Pyrazole-5-carboxamides act as competitive inhibitors at the ubiquinone binding site (Q-site) of the SDH complex. The unique geometry of the C5-carboxamide allows the molecule to form critical hydrogen bonds with highly conserved Tyrosine and Tryptophan residues in the Q-site, while the C3-thiophene ring extends into a hydrophobic sub-pocket, anchoring the inhibitor and blocking electron transfer[1][3].

    SDH_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Product Ubiquinone Ubiquinone SDH->Ubiquinone e- Transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction Inhibitor 1-Methyl-3-(thiophen-2-yl) -1H-pyrazole-5-carboxamide Inhibitor->SDH Competitive Inhibition (Ubiquinone pocket)

    Fig 1: SDH Complex II inhibition pathway by pyrazole-5-carboxamides.

    Structure-Activity Relationship (SAR) Analysis

    The rational design of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives relies on modular modifications to optimize target engagement and physicochemical properties.

    • N1-Methylation: The methyl group at the N1 position is critical for restricting the rotational freedom of the core, locking the pyrazole ring into an active conformation that prevents steric clashes with the narrow entry channel of the SDH enzyme[3].

    • C3-Thiophene Substitution: Unlike the traditional difluoromethyl group, the electron-rich thiophene ring engages in π−π stacking interactions with aromatic residues in the hydrophobic pocket of SDH. This substitution significantly enhances the binding affinity and metabolic stability of the scaffold[3].

    • N-Substituent (Amide Tail): The N-linked aryl or alkyl group occupies the primary ubiquinone channel. Bulky, lipophilic groups (such as biphenyl or heavily fluorinated phenyl rings) drive selectivity and dramatically increase potency against resistant fungal strains[2][4].

    SAR_Logic Core 1H-Pyrazole-5-carboxamide Core (Scaffold) N1 N1-Methyl Group (Prevents steric clash, maintains active conformation) Core->N1 C3 C3-Thiophen-2-yl Ring (Fills hydrophobic pocket, pi-pi stacking) Core->C3 Amide C5-Carboxamide Linker (Critical H-bond donor/acceptor) Core->Amide NSub N-Aryl/Alkyl Substituent (Occupies ubiquinone channel) Amide->NSub

    Fig 2: SAR logic map for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides.

    Comparative Performance Data

    To objectively assess the performance of this novel scaffold, several derivatives were evaluated against commercial SDHIs (Fluxapyroxad and Bixafen). The data below summarizes biochemical target engagement (Porcine SDH IC₅₀) and phenotypic antifungal efficacy (EC₅₀) against wild-type Rhizoctonia solani and Botrytis cinerea[1][2].

    Compound / ScaffoldN-Amide Substituent (R-Group)Porcine SDH IC₅₀ (µM)R. solani EC₅₀ (mg/L)B. cinerea EC₅₀ (mg/L)
    Fluxapyroxad (Standard)3,4,5-trifluorobiphenyl-2-yl2.870.0330.150
    Bixafen (Standard)3,4-dichloro-5-fluorobiphenyl-2-yl3.120.0450.180
    Derivative A 2,2,2-trifluoroethyl1.450.0850.320
    Derivative B 2,4-difluorophenyl0.880.0210.095
    Derivative C 3,4,5-trifluorobiphenyl-2-yl0.014 0.016 0.042

    Data Interpretation: Derivative C, which pairs the 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide core with a biphenyl tail, demonstrates a ~205-fold increase in biochemical potency (IC₅₀) compared to Fluxapyroxad[2]. This confirms that the C5-carboxamide geometry, combined with the C3-thiophene, creates a superior steric fit in the SDH Q-site compared to legacy C4-carboxamides[1].

    Experimental Methodologies

    To ensure scientific rigor, the following self-validating protocols are provided. These methods establish a direct causal link between biochemical target engagement and observable phenotypic outcomes.

    Protocol A: Biochemical SDH Enzymatic Inhibition Assay

    Causality Statement: To directly quantify target engagement without the confounding variables of cellular permeability or efflux pumps, we utilize a DCPIP-coupled biochemical assay. The colorimetric reduction of DCPIP acts as a surrogate for ubiquinone reduction, providing a self-validating, isolated readout of Complex II electron transfer capacity[2].

    Step-by-Step Workflow:

    • Reagent Preparation: Prepare assay buffer containing 50 mM potassium phosphate (pH 7.4), 0.1% (w/v) BSA, 2 mM sodium azide (to block Complex IV), and 10 mM succinate.

    • Enzyme Incubation: Add 10 µg of purified SDH enzyme (e.g., porcine or fungal mitochondrial extract) to a 96-well microplate.

    • Compound Dosing: Dispense the pyrazole-5-carboxamide derivatives in a 10-point concentration gradient (ranging from 0.001 µM to 100 µM, final DMSO concentration ≤ 1%). Incubate at 25°C for 15 minutes to allow steady-state binding.

    • Reaction Initiation: Add 50 µM DCPIP (2,6-dichlorophenolindophenol) and 50 µM ubiquinone-1 (coenzyme Q1) to initiate the reaction.

    • Kinetic Measurement: Immediately monitor the decrease in absorbance at 600 nm using a microplate reader for 10 minutes.

    • Data Analysis: Calculate the initial reaction velocity ( V0​ ). Normalize the data against DMSO controls (100% activity) and plot against the log of the inhibitor concentration to determine the IC₅₀ via non-linear regression.

    Protocol B: In Vitro Mycelial Growth Inhibition Assay

    Causality Statement: To validate that biochemical target engagement translates to phenotypic efficacy, mycelial growth assays are conducted. Incorporating the compound directly into the agar ensures continuous, uniform exposure, while comparing radial growth against a solvent control validates the intrinsic cellular potency[1].

    Step-by-Step Workflow:

    • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

    • Compound Incorporation: Spike the liquid PDA with the test compounds dissolved in acetone/Tween-80 to achieve final concentrations of 0.01, 0.05, 0.1, 0.5, and 1.0 mg/L. Pour into sterile Petri dishes and allow to solidify.

    • Inoculation: Using a sterile cork borer, excise a 5 mm mycelial plug from the actively growing margin of a 3-day-old R. solani or B. cinerea culture. Place the plug face-down in the center of the compound-treated PDA plates.

    • Incubation: Incubate the plates in the dark at 25°C for 72 hours.

    • Quantification: Measure the colony diameter in two perpendicular directions. Subtract the initial 5 mm plug diameter.

    • Validation: Calculate the inhibition percentage relative to the blank control. Determine the EC₅₀ using probit analysis. A parallel plate with Fluxapyroxad must be run as a positive control to validate assay sensitivity.

    Conclusion

    The 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide scaffold represents a significant structural evolution in the design of Succinate Dehydrogenase Inhibitors. By shifting the carboxamide linkage to the C5 position and utilizing a thiophene ring for hydrophobic anchoring, these derivatives bypass the steric limitations of traditional pyrazole-4-carboxamides. As demonstrated by the comparative data, coupling this core with bulky biphenyl substituents yields compounds with sub-nanomolar biochemical potency and superior phenotypic control of resistant fungal pathogens.

    References

    • Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

    • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors Journal of Agricultural and Food Chemistry (ACS Publications)[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

    Advanced PPE and Operational Guide for Handling 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Executive Summary & Hazard Profiling As a Senior Application Scientist, I approach novel heterocyclic compounds with a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Advanced PPE and Operational Guide for Handling 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

    Executive Summary & Hazard Profiling

    As a Senior Application Scientist, I approach novel heterocyclic compounds with a strict precautionary principle. 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a specialized synthetic intermediate. Compounds in the pyrazole-5-carboxamide class are frequently evaluated in drug discovery for potent biological activities, such as aryl hydrocarbon receptor (AhR) antagonism[1] or parasitic nematode inhibition[2].

    Because its complete toxicological and pharmacokinetic profiles are uncharacterized, it must be treated as a highly potent active pharmaceutical ingredient (HPAPI) capable of unknown systemic toxicity, respiratory sensitization, and dermal irritation[3].

    The Causality of Control: Why Standard PPE is Insufficient

    Handling this crystalline solid presents two distinct mechanistic risks that dictate our safety approach:

    • Aerosolization & Static Charge: Fine organic powders accumulate static electricity. When transferring the powder with standard metal spatulas, electrostatic repulsion can cause the powder to aerosolize or adhere to PPE, drastically increasing inhalation and contact risks.

    • Solvent-Mediated Permeation: In biological assays, pyrazole-carboxamides are typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][2]. These solvents act as aggressive chemical vehicles, rapidly carrying dissolved solutes through standard nitrile gloves and intact human skin[4][5].

    To mitigate these risks, we implement a strict Hierarchy of Controls, prioritizing engineering solutions before relying on personal protective equipment[3][6].

    Hierarchy L1 1. Elimination / Substitution (Not feasible for target novel API) L2 2. Engineering Controls (Ventilated Balance Enclosure / Fume Hood) L1->L2 L3 3. Administrative Controls (SOPs, Training, Restricted Access) L2->L3 L4 4. Personal Protective Equipment (Respirator, Double Gloves, Goggles) L3->L4

    Hierarchy of Controls for Handling Novel APIs.

    Quantitative PPE & Solvent Compatibility Matrix

    The selection of PPE must be dynamically adjusted based on whether the compound is being handled as a dry powder or in solution.

    Table 1: Baseline PPE Specifications for Dry Powder Handling

    PPE Category Specification Causal Rationale
    Eye/Face Protects ocular mucosa from aerosolized micro-particles[7].
    Body Fluid-Resistant, Knee-Length Lab Coat Prevents dermal exposure. Must be buttoned fully to prevent powder trapping[7].
    Hands Double Nitrile Gloves (Inner: 4 mil, Outer: 8 mil) Double gloving ensures that if the outer glove is breached or contaminated, the inner barrier remains intact[8].

    | Respiratory | N95 / P100 Half-Mask Respirator | Mandatory only if weighing outside a HEPA-filtered enclosure (not recommended)[7]. |

    Table 2: Glove Compatibility for Common Assay Solvents When dissolving 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, the solvent dictates the glove material[4][9].

    Solvent Primary Glove Material Breakthrough Time Operational Recommendation
    DMSO Heavy-Duty Nitrile (8 mil) ~28 - 60 minutes Safe for short-term handling. Change immediately if splashed[4][10].

    | DMF | Butyl Rubber or Laminate | < 5 minutes (Nitrile) | CRITICAL: Do not use Nitrile. DMF permeates nitrile almost instantly[9][10]. |

    Step-by-Step Operational Protocol

    Phase 1: Pre-Operation & Donning

    • Inspect Engineering Controls: Verify the chemical fume hood or ventilated balance enclosure (VBE) has an inward face velocity of 80–100 feet per minute (fpm)[11].

    • Don Base PPE: Put on long pants and closed-toe shoes. Don the fluid-resistant lab coat and button it completely[7].

    • Don Respiratory & Eye Protection: Put on the N95/P100 respirator (if applicable) and ANSI Z87.1 goggles. Ensure a tight seal against the face.

    • Double Glove: Don a pair of 4-mil inner nitrile gloves. Pull the cuffs under the lab coat sleeves. Don the 8-mil outer nitrile gloves (or butyl rubber if using DMF), pulling the cuffs over the lab coat sleeves to create a continuous, self-validating barrier[8].

    Phase 2: Handling & Transfer

    • Static Mitigation: Wipe the exterior of the chemical vial and the balance draft shield with a static-dissipative cloth or use an anti-static ionizer fan.

    • Transfer: Use a static-dissipative polymer spatula (not standard stainless steel) to weigh the powder. This prevents the compound from aerosolizing and adhering to your outer gloves.

    • Solvent Addition: If creating a stock solution, add the solvent (e.g., DMSO) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before vortexing.

    Phase 3: Doffing & Decontamination Improper doffing is the leading cause of secondary chemical exposure in the laboratory. Follow this workflow to ensure contaminants remain inside the hood.

    Doffing Start Begin Doffing OuterGlove 1. Remove Outer Gloves (Dispose as Haz-Waste) Start->OuterGlove Coat 2. Remove Lab Coat (Fold inward) OuterGlove->Coat Eye 3. Remove Goggles (Handle by straps) Coat->Eye Respirator 4. Remove Respirator (Do not touch front) Eye->Respirator InnerGlove 5. Remove Inner Gloves (Dispose as Haz-Waste) Respirator->InnerGlove Wash 6. Wash Hands (Soap and Water) InnerGlove->Wash

    Sequential Doffing and Decontamination Workflow.

    Spill Response & Chemical Disposal Plan

    Powder Spill Protocol:

    • Isolate: Alert personnel and restrict access to the area[11].

    • Do Not Dry Sweep: Dry sweeping aerosolizes the API.

    • Wet Wipe: Cover the spilled powder with absorbent paper towels. Gently wet the towels with a solvent in which the compound is poorly soluble (e.g., water) to prevent driving the chemical into the work surface.

    • Dispose: Place all contaminated towels and outer gloves into a clearly labeled, sealable hazardous waste bag.

    Chemical Disposal:

    • Solid Waste: Vials, spatulas, and heavily contaminated PPE must be disposed of in a rigid, leak-proof container labeled "Toxic Organic Solid Waste"[3].

    • Liquid Waste: Solutions containing 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide in DMSO/DMF must be collected in non-halogenated organic waste carboys. Note: Because the compound contains a thiophene (sulfur) ring, consult your Environmental Health & Safety (EHS) department to determine if it requires segregation into a specific sulfur-containing waste stream to prevent toxic SOx emissions during incineration[11].

    References

    • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. eCFR.[Link][3]

    • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link][11]

    • Stanford Environmental Health & Safety. Personal Protective Equipment. Stanford University.[Link][7]

    • WellBefore. Nitrile Gloves Chemical Resistance: What You Need to Know. WellBefore.[Link][4]

    • American Chemical Society (ACS). Optimization of Novel 1-Methyl-1H-Pyrazole-5-carboxamides. ACS Publications.[Link][2]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
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